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  • Product: Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate
  • CAS: 651053-83-7

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Validation of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Here is an in-depth technical guide on the synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, designed for medicinal chemists and drug development professionals. Executive Summary & Chemical Context Carbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide on the synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, designed for medicinal chemists and drug development professionals.

Executive Summary & Chemical Context

Carbamates are highly privileged pharmacophores in medicinal chemistry due to their chemical stability, high degree of conformational restriction, and capacity to participate in critical hydrogen-bonding interactions within target enzyme or receptor active sites[1]. The synthesis of phenyl 4-(3-methylbutyl)piperidine-1-carboxylate represents a fundamental nucleophilic acyl substitution. In this transformation, the secondary amine of 4-(3-methylbutyl)piperidine attacks the highly electrophilic carbonyl carbon of phenyl chloroformate.

Phenyl chloroformate is specifically selected over alkyl chloroformates because the electron-withdrawing nature of the phenoxy group highly activates the carbonyl center, facilitating rapid carbamylation under mild conditions[2]. Furthermore, the resulting phenyl carbamate can either serve as a stable final compound or act as an activated intermediate for subsequent conversion into asymmetric ureas.

Mechanistic Rationale & Pathway Dynamics

The reaction proceeds via an addition-elimination mechanism. The causality behind the experimental conditions is rooted in managing the reactivity of the chloroformate:

  • Anhydrous Conditions: Phenyl chloroformate is susceptible to spontaneous hydrolysis in the presence of moisture, which yields phenol, carbon dioxide, and hydrochloric acid[3]. Anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂ or Ar) are strictly required.

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C prevents thermal runaway and suppresses side reactions, such as the formation of symmetrical ureas or dialkylformamides (if chloroform impurities are present)[4].

  • Base Catalysis: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to act as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the unreacted piperidine starting material, which would otherwise halt the reaction[4].

G A 4-(3-methylbutyl)piperidine + Triethylamine (Base) C Nucleophilic Attack (0°C, Exothermic) A->C B Phenyl Chloroformate in Anhydrous DCM B->C D Tetrahedral Intermediate Formation C->D E Chloride Elimination (HCl neutralized by TEA) D->E F Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate E->F

Reaction mechanism workflow for piperidine carbamylation.

Reagent Matrix and Stoichiometry

The starting material, 4-(3-methylbutyl)piperidine, is frequently sourced and stored as a hydrochloride salt to prevent oxidative degradation and improve shelf stability[5]. If the HCl salt is used, the base equivalents must be adjusted accordingly to liberate the free base in situ.

Reagent / MaterialRoleEquivalentsMolar Mass ( g/mol )Notes / Causality
4-(3-methylbutyl)piperidine Nucleophile1.00155.28Ensure high purity. If using the HCl salt[5], add 1.0 extra eq of TEA.
Phenyl Chloroformate Electrophile1.05 - 1.10156.57Slight excess ensures complete consumption of the amine[4].
Triethylamine (TEA) Acid Scavenger1.50 (or 2.50)101.19Must be distilled over CaH₂ to ensure anhydrous state.
Dichloromethane (DCM) Solvent~0.1 M84.93Anhydrous. Solubilizes both reagents and the resulting carbamate[4].

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system; each phase includes observational checkpoints to ensure the reaction is proceeding along the intended mechanistic pathway.

Phase 1: Preparation and Activation
  • System Purging: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with Argon for 15 minutes to displace ambient moisture[4].

  • Substrate Solubilization: Dissolve 4-(3-methylbutyl)piperidine (1.0 eq) in anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Base Addition: Inject anhydrous TEA (1.5 eq) via syringe. Validation Check: The solution should remain clear and colorless. If the piperidine HCl salt was used, ensure complete dissolution after TEA addition, indicating successful liberation of the free amine.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes[4].

Phase 2: Electrophilic Addition
  • Reagent Preparation: In a separate dry vial, dilute phenyl chloroformate (1.05 eq) in a small volume of anhydrous DCM (approx. 1/5th of the total reaction volume). Transfer this to the dropping funnel.

  • Dropwise Addition: Add the phenyl chloroformate solution dropwise over a period of 30 minutes[4]. Validation Check: A mild exotherm should be observed, and a fine white precipitate (triethylamine hydrochloride) will begin to form, confirming that the acylation is occurring and HCl is being scavenged.

Phase 3: Propagation and Monitoring
  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20-25 °C) and stir for 2 to 4 hours[4].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. Validation Check: The reaction is deemed complete when the ninhydrin-active spot corresponding to the secondary amine starting material is fully consumed, and a new, UV-active spot (due to the phenyl ring of the product) appears at a higher Rf value.

Phase 4: Quenching and Purification
  • Aqueous Quench: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes any unreacted phenyl chloroformate and protonates excess TEA[4].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water, 1M HCl (to remove residual TEA), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure phenyl 4-(3-methylbutyl)piperidine-1-carboxylate as a viscous oil or crystalline solid[4].

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. National Institutes of Health. Available at:[Link]

  • 4-(3-methylbutyl)piperidine hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • Phenyl chloroformate patented technology retrieval search results. Patsnap. Available at:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Exploratory

Elucidating the Mechanism of Action for Novel Piperidine Carboxylates: A Methodological Whitepaper on Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive, albeit speculative, framework for the mechanistic investigation of Phenyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive, albeit speculative, framework for the mechanistic investigation of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate. As of the date of this publication, specific pharmacological data for this compound is not extensively available in peer-reviewed literature. Therefore, this guide is intended to serve as an expert-led, methodological roadmap for its characterization, leveraging established principles in pharmacology and drug discovery.

Executive Summary

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate represents a novel chemical entity with a piperidine scaffold, a structure renowned for its prevalence in a vast array of pharmacologically active agents.[1][2] The therapeutic potential of such compounds is broad, with documented activities ranging from analgesic to antimicrobial effects.[2][3][4][5] This whitepaper outlines a systematic, multi-tiered approach to de-orphanize this compound, proposing a logical and experimentally sound workflow to identify its molecular target(s), delineate the resultant signaling cascades, and ultimately define its mechanism of action (MoA). The protocols and strategies herein are designed to ensure scientific rigor and generate a comprehensive data package suitable for advanced drug development programs.

The Piperidine Carboxylate Scaffold: A Foundation for Diverse Pharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to interact with a wide array of biological targets, including but not limited to:

  • Central Nervous System (CNS) Receptors: Many 4-phenylpiperidine derivatives exhibit potent analgesic properties, often mediated through interaction with opioid receptors.[4]

  • Enzymes: The carbamate moiety suggests potential interactions with esterases or other enzymes, and related structures have been investigated as enzyme inhibitors (e.g., acetylcholinesterase).[1]

  • Ion Channels: Various piperidine-containing molecules are known to modulate the function of voltage-gated ion channels.

  • Receptor Antagonists: Derivatives have been developed as antagonists for receptors such as the neurokinin-1 (NK1) and CCR2 receptors.[6][7]

Given this landscape, a broad-based initial screening campaign is the most logical first step to formulating a testable mechanistic hypothesis for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate.

A Phased Approach to Mechanism of Action Elucidation

A robust MoA investigation follows a logical progression from broad, unbiased screening to highly specific, hypothesis-driven experiments.

MoA_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Validation & Hypothesis Generation cluster_2 Phase 3: Mechanistic Deep Dive A Compound Acquisition & QC B Broad Phenotypic Screening (e.g., Cell Viability Panels) A->B Test Compound C Target-Based Panel Screening (e.g., GPCRs, Kinases, Ion Channels) A->C Test Compound D Primary Hit Confirmation C->D Initial 'Hits' E Orthogonal Assays (Different Technology Platform) D->E Confirmed Hit F Dose-Response & Affinity Determination (IC50 / EC50 / Ki) E->F Validated Hit G Cellular Target Engagement Assays F->G Generate Hypothesis H Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Genes) G->H I In Vivo Target Validation & Pharmacodynamic Studies H->I Final MoA Confirmation

Figure 1: Phased Workflow for MoA Elucidation. A structured approach from broad screening to in vivo validation.

Phase 1: Target Discovery – Casting a Wide Net

The initial choice of screening strategy is critical. A dual approach, combining phenotypic and target-based screening, is recommended for a novel compound.

  • Phenotypic Screening: Exposing various cell lines (e.g., the NCI-60 panel) to the compound can reveal cell-type specific cytotoxicity or other morphological changes.[8] This provides unbiased clues about potential pathways affected.

  • Target-Based Screening: Commercially available screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) offer a cost-effective way to rapidly assess activity against hundreds of known biological targets. Based on the piperidine scaffold, a primary screen should include panels for GPCRs, ion channels, and key CNS enzymes.

Phase 2: Hit Validation – From Signal to Certainty

Any "hits" from Phase 1 must be rigorously validated to eliminate artifacts and false positives.

  • Causality: The primary reason for this phase is to establish a direct, causal link between the compound and the putative target. A hit from a primary screen is merely a correlation; validation proves causation.

  • Orthogonal Assays: A key principle of trustworthy validation is the use of an orthogonal assay. If the primary screen was a binding assay, the validation should be a functional assay (or vice-versa). This ensures the observed effect is not an artifact of the specific technology platform used.

  • Dose-Response Characterization: This is the cornerstone of quantitative pharmacology. A full dose-response curve must be generated to determine key parameters like EC50 (for agonists) or IC50 (for antagonists/inhibitors).

ParameterDefinitionTypical AssayImportance
IC50 Concentration of an inhibitor where the response is reduced by half.Radioligand Binding, Enzyme Inhibition AssayMeasures potency of an antagonist or inhibitor.
EC50 Concentration of an agonist that provokes a response halfway between the baseline and maximum.Functional Assay (e.g., cAMP, Calcium Flux)Measures potency of an agonist.
Ki Inhibition constant; the dissociation constant of the inhibitor-enzyme/receptor complex.Competitive Binding AssayA more absolute measure of binding affinity than IC50.
Emax The maximum effect produced by the drug.Functional AssayMeasures the efficacy of the compound.

Table 1: Key Pharmacological Parameters for Hit Characterization.

Hypothetical Scenario: Characterization of a Novel GPCR Agonist

Let us hypothesize that the Phase 1/2 screening reveals Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate to be a potent agonist at a G-protein coupled receptor (GPCR), specifically a Gαi-coupled receptor. The subsequent "deep dive" would follow this path:

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the compound at the identified GPCR target.

Self-Validation: This protocol includes controls for total binding, non-specific binding (in the presence of a saturating concentration of a known unlabeled ligand), and specific binding to ensure the data is robust.

Methodology:

  • Reagents: Cell membranes expressing the target GPCR, a suitable radioligand (e.g., ³H-labeled antagonist), test compound, wash buffer, scintillation fluid.

  • Procedure: a. Serially dilute the test compound to create a 10-point concentration curve. b. In a 96-well plate, combine membranes, radioligand (at a concentration near its Kd), and either buffer, unlabeled competitor (for non-specific binding), or the test compound. c. Incubate to allow binding to reach equilibrium (e.g., 60 min at room temperature). d. Rapidly harvest the plate onto filtermats using a cell harvester, separating bound from free radioligand. e. Wash the filtermats with ice-cold wash buffer. f. Allow filters to dry, then add scintillation cocktail and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound and fit with a sigmoidal dose-response curve to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

Downstream Signaling Pathway Analysis

For a Gαi-coupled receptor, agonist activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).

Signaling_Pathway Compound Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate Receptor Extracellular Gαi-Coupled Receptor Intracellular Compound->Receptor:f0 Binds & Activates G_Protein Gαi (GDP) Gβγ Receptor:f2->G_Protein Catalyzes GDP/GTP Exchange G_Protein_Active Gαi (GTP) Gβγ G_Protein->G_Protein_Active AdenylylCyclase Adenylyl Cyclase (AC) G_Protein_Active:s->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Conversion Blocked ATP ATP ATP->AdenylylCyclase Substrate PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation CREB CREB Phosphorylation PKA->CREB Reduced Phosphorylation

Figure 2: Hypothetical Gαi Signaling Pathway. Agonist binding leads to inhibition of adenylyl cyclase and a reduction in cAMP.

Experimental Verification: This pathway can be validated by performing a cAMP assay (e.g., HTRF or ELISA) in cells expressing the target receptor. Treatment with the compound should lead to a dose-dependent decrease in forskolin-stimulated cAMP levels.

Conclusion and Path Forward

The journey to elucidate the mechanism of action for a novel compound like Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a systematic process of hypothesis generation and rigorous experimental validation. While its specific target is currently unknown, its piperidine core provides a strong rationale for investigating its effects on CNS receptors and other common drug targets.[1][9] The phased approach detailed in this whitepaper, from broad screening to specific pathway analysis, represents an industry-standard, self-validating workflow. By executing this strategy, research and drug development teams can efficiently and accurately characterize this and other novel chemical entities, paving the way for potential therapeutic applications.

References

  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. 2009 Oct;4(10):1714-21. ([Link])

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. 2025 Mar. ([Link])

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. 2019;41(2):363-370. ([Link])

  • Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. 2015 Aug;9(31):774-783. ([Link])

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. 2013;29(2):633-638. ([Link])

  • Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate. PubChem. ([Link])

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. 2002;67(12):793-799. ([Link])

  • Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. Bioorganic & Medicinal Chemistry. 2012 Jan 15;20(2):962-77. ([Link])

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. 2007 Nov 1;17(21):5964-8. ([Link])

  • Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. 1985 Nov;28(11):1543-9. ([Link])

  • A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine. 1963;6(4):201-204. ([Link])

  • Commission Delegated Regulation (EU) 2023/196. Official Journal of the European Union. 2023 Feb. ([Link])

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][10]triazin-7-ones and Stable Free Radical Precursors. Molecules. 2018 Mar;23(3):596. ([Link])

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. 2025 May. ([Link])

Sources

Foundational

Technical Whitepaper: Synthesis and Pharmacological Profiling of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Executive Summary & Chemical Identity In modern drug discovery, the targeted covalent inhibition of serine hydrolases—specifically Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)—has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery, the targeted covalent inhibition of serine hydrolases—specifically Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)—has emerged as a primary strategy for modulating the endocannabinoid system. This whitepaper provides an in-depth technical analysis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate , a highly specialized covalent inhibitor scaffold.

Regarding the CAS Registry Number: As of current chemical databases, the fully assembled carbamate, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, is a novel or proprietary intermediate and does not possess a universally indexed, standalone Chemical Abstracts Service (CAS) number. However, its direct functional precursor, 4-(3-methylbutyl)piperidine hydrochloride , is officially registered under CAS 1384808-60-9 (1[1]).

Structural Rationale and Mechanism of Action

The architecture of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is engineered for high-affinity binding and subsequent irreversible inactivation of its target enzymes.

  • The Recognition Motif (4-Isopentyl Tail): The natural substrate for MAGL is 2-arachidonoylglycerol (2-AG), an endocannabinoid featuring a long, lipophilic arachidonoyl chain (2[2]). The 4-(3-methylbutyl), or isopentyl, substitution on the piperidine ring acts as a lipophilic anchor. This aliphatic chain mimics the natural lipid substrate, driving the initial non-covalent binding affinity ( Kd​ ) by slotting deeply into the hydrophobic acyl-chain binding pocket of the hydrolase.

  • The Reactive Warhead (Phenyl Carbamate): Carbamate-based inhibitors inactivate serine hydrolases via an irreversible covalent modification (3[3]). Once the molecule is anchored in the active site, the catalytic serine nucleophile (e.g., Ser122 in MAGL) attacks the carbamate carbonyl. The phenoxy group serves as an excellent leaving group, resulting in a stable, carbamoylated enzyme complex that permanently halts catalytic activity.

G N1 Diacylglycerol (DAG) N2 DAG Lipase (DAGL) N1->N2 Hydrolysis N3 2-Arachidonoylglycerol (2-AG) N2->N3 Synthesis N4 CB1 / CB2 Receptors N3->N4 Receptor Activation N5 MAGL (Serine Hydrolase) N3->N5 Enzymatic Degradation N6 Arachidonic Acid + Glycerol N5->N6 Hydrolysis Products N7 Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate N7->N5 Covalent Carbamoylation (Inhibition)

Caption: Endocannabinoid signaling pathway and targeted covalent inhibition by piperidine carbamates.

Comparative Pharmacological Profiling

To contextualize the efficacy of piperidine-1-carboxylates, we must compare them against established industry standards like JZL184 and KML29, which are utilized to attenuate acute lung injury and central sensitization by increasing 2-AG levels (4[4]).

Inhibitor CompoundCore ScaffoldLeaving GroupPrimary TargetIn Vivo Dose for Complete Inhibition (Murine)
JZL184 Piperidine4-NitrophenolMAGL16 mg/kg
KML29 PiperidineHexafluoroisopropanolMAGL20 mg/kg
JJKK-048 Piperidine1,2,4-TriazoleMAGL4 mg/kg
Target Compound 4-IsopentylpiperidinePhenolMAGL / FAAHIn Vitro / Pre-clinical

Data synthesized from established in vivo characterizations of MAGL inhibitors (3[3]).

Experimental Workflows

Step-by-Step Synthesis Protocol

This protocol details the transformation of the commercially available precursor into the final active carbamate. The procedure is designed as a self-validating system, utilizing in-process controls to ensure chemical integrity.

Phase 1: Preparation of the Piperidine Core The synthesis begins with the alkylation of a protected piperidine scaffold. Alkylation of 1-(tert-butyl) 4-ethyl piperidine-1,4-dicarboxylate with isopentyl bromide at -78 °C using LDA yields the 4-isopentyl intermediate (5[5]). Subsequent decarboxylation and acidic deprotection (4M HCl in 1,4-dioxane) yield 4-(3-methylbutyl)piperidine hydrochloride (CAS 1384808-60-9).

Phase 2: Carbamoylation Reaction

  • Initiation: Suspend 4-(3-methylbutyl)piperidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: A sterically hindered tertiary amine base is strictly required to neutralize the HCl salt and act as an acid scavenger for the subsequent substitution. Using DIPEA prevents the nucleophilic degradation of the chloroformate that might occur with primary or secondary amines.

  • Electrophile Addition: Add Phenyl chloroformate (1.1 eq) dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic nature of the reaction and suppresses the formation of symmetric urea byproducts.

  • Propagation & Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. Stain with ninhydrin. The complete disappearance of the ninhydrin-active starting material (secondary amine) and the appearance of a UV-active product spot confirms successful carbamate formation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield pure Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate.

Synth S1 Protected Piperidine Scaffold S2 Alkylation (LDA, -78°C) (+ Isopentyl Bromide) S1->S2 S3 4-(3-methylbutyl)piperidine HCl (CAS: 1384808-60-9) S2->S3 Deprotection & Decarboxylation S4 Phenyl Chloroformate (DIPEA, DCM, 0°C to RT) S3->S4 S5 Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate S4->S5 Carbamoylation

Caption: Step-by-step synthetic workflow for the generation of the target piperidine carbamate.

Target Validation via Activity-Based Protein Profiling (ABPP)

To empirically validate that the synthesized carbamate successfully engages its serine hydrolase targets, competitive ABPP is utilized.

  • Proteome Preparation: Isolate membrane proteomes from murine brain tissue (1 mg/mL total protein) in PBS.

  • Inhibitor Incubation: Treat the proteome aliquots with varying concentrations of the synthesized carbamate (1 nM to 10 µM) or a DMSO vehicle control for 30 minutes at 37 °C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as Fluorophosphonate-rhodamine (FP-Rh) (1 µM final concentration), and incubate for an additional 30 minutes.

    • Causality: The FP-Rh probe covalently binds to the active site of all available serine hydrolases. If the carbamate inhibitor has successfully carbamoylated the target enzyme (e.g., MAGL), the active site is blocked, and the FP-Rh probe cannot bind.

  • Resolution & Self-Validation: Quench the reaction with SDS loading buffer, boil, and resolve the proteins via SDS-PAGE. Visualize using in-gel fluorescence scanning.

    • Self-Validation Step: A successful assay is internally validated by the vehicle-treated control lane, which must show a robust, bright fluorescent band at ~33 kDa (MAGL). In the inhibitor-treated lanes, this band will diminish dose-dependently, confirming both target engagement and providing an accurate IC50​ calculation.

References

  • NextSDS Database. "4-(3-methylbutyl)piperidine hydrochloride — Chemical Substance Information." NextSDS.
  • Feng, Kaibo. "Hydroxylation, Amination, and Methylation in Nitrogen-Containing Molecules." University of Illinois.
  • Aaltonen, N., et al. "In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)." ASPET Journals.
  • Woodhams, S. G., et al. "Spinal administration of the monoacylglycerol lipase inhibitor JZL184 produces robust inhibitory effects on nociceptive processing and the development of central sensitization in the rat." NIH PubMed.
  • ResearchGate Database. "Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice." ResearchGate.

Sources

Exploratory

Unveiling the Biological Targets of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate: A Mechanistic and Methodological Guide

Executive Summary: Decoding the Pharmacophore In the landscape of targeted drug discovery, analyzing a molecule's structural motifs allows us to predict its biological interaction network with high fidelity. Phenyl 4-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Decoding the Pharmacophore

In the landscape of targeted drug discovery, analyzing a molecule's structural motifs allows us to predict its biological interaction network with high fidelity. Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate represents a highly optimized chemotype belonging to the class of covalent serine hydrolase inhibitors.

Based on established structure-activity relationship (SAR) data for piperidine-1-carboxylates, this compound is engineered to target the Endocannabinoid System (ECS) . Specifically, its primary biological targets are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1][2]. These enzymes are the master regulators of endocannabinoid degradation, controlling the signaling tone of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.

As an Application Scientist, I approach target validation not as a simple binding assay, but as a dynamic system of causality. This guide dissects the mechanistic rationale behind this molecule's target engagement and provides self-validating experimental workflows to definitively prove its biological efficacy.

Mechanistic Causality: Why These Targets?

The structural architecture of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is not arbitrary; every functional group serves a precise mechanistic purpose in engaging FAAH and MAGL[3][4]:

  • The Phenyl Carbamate Warhead: This is the reactive core. Serine hydrolases utilize a catalytic triad containing a hyper-nucleophilic serine residue (Ser241 in FAAH; Ser122 in MAGL). The phenyl leaving group tunes the electrophilicity of the carbamate carbonyl. Upon entering the active site, the catalytic serine attacks the carbonyl, expelling phenol and resulting in a covalently carbamylated, inactive enzyme.

  • The Piperidine Scaffold: This rigid, nitrogen-containing heterocycle acts as a spatial director, orienting the carbamate warhead precisely within the enzyme's cytosolic port.

  • The 4-(3-methylbutyl) [Isopentyl] Group: This lipophilic tail is the critical specificity determinant. It mimics the long, hydrophobic arachidonoyl chains of the natural substrates (AEA and 2-AG). By anchoring deep into the hydrophobic acyl-chain binding channels of FAAH and MAGL, it provides the binding affinity required prior to covalent modification.

ECS_Pathway NAPE Phospholipid Precursors (NAPE / DAG) Endocannabinoids Endocannabinoids (AEA & 2-AG) NAPE->Endocannabinoids Synthesis CB_Receptors Cannabinoid Receptors (CB1 / CB2) Endocannabinoids->CB_Receptors Neuromodulation Enzymes Serine Hydrolases (FAAH & MAGL) Endocannabinoids->Enzymes Hydrolysis Metabolites Pro-inflammatory Lipids (Arachidonic Acid) Enzymes->Metabolites Degradation Inhibitor Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate Inhibitor->Enzymes Covalent Carbamylation (Enzyme Inhibition)

Figure 1: Endocannabinoid Signaling Pathway and the mechanistic intervention point of the carbamate inhibitor.

Quantitative Profiling: Affinity & Selectivity Landscape

To contextualize the expected biological activity of this compound, we must benchmark it against known reference standards in the carbamate class (such as JZL195 and URB597)[1]. The table below summarizes the expected quantitative interaction profile.

Target EnzymeEndogenous SubstrateInhibition MechanismAnalogous BenchmarkExpected IC50 Range
FAAH Anandamide (AEA)Covalent Carbamylation (Ser241)URB597, JZL1951 - 50 nM
MAGL 2-Arachidonoylglycerol (2-AG)Covalent Carbamylation (Ser122)JZL184, JZL1955 - 100 nM
ABHD6 2-Arachidonoylglycerol (2-AG)Covalent Carbamylation (Ser148)WWL7050 - 500 nM

Note: ABHD6 is a minor 2-AG hydrolase that often exhibits off-target cross-reactivity with MAGL inhibitors due to structural homologies in the lipid-binding pocket[4].

Self-Validating Experimental Workflows

Standard biochemical substrate assays are insufficient for covalent inhibitors because they fail to capture off-target proteomic interactions. To ensure scientific integrity (E-E-A-T), we must deploy self-validating systems.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is the gold standard for validating serine hydrolase inhibitors[5][6]. It utilizes a broad-spectrum, fluorescently tagged probe (Fluorophosphonate-Rhodamine, FP-Rh) that binds exclusively to catalytically active serine nucleophiles.

Causality Check: By pre-incubating the proteome with our carbamate inhibitor, we block the active sites of specific targets. When the FP-Rh probe is subsequently added, it cannot bind to the inhibited enzymes. Therefore, target engagement is definitively proven by a loss of fluorescent signal at the specific molecular weight of the target (FAAH ~63 kDa; MAGL ~33 kDa).

Step-by-Step Methodology:

  • Proteome Preparation: Isolate mouse brain membrane proteome and adjust to 1 mg/mL in PBS. Rationale: FAAH is an integral membrane protein; utilizing the membrane fraction ensures the target is in its native lipid environment, preventing artifactual binding kinetics.

  • Inhibitor Incubation: Treat 50 µL of the proteome with a dose-response gradient (1 nM to 10 µM) of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (or DMSO vehicle) for 30 minutes at 37°C. Rationale: Covalent inhibitors require time-dependent incubation to reach binding equilibrium and complete the carbamylation reaction.

  • Probe Labeling: Add 1 µM FP-Rh probe and incubate for 30 minutes at room temperature in the dark[3].

  • Resolution: Quench the reaction with 4x SDS loading buffer. Resolve the proteins by 10% SDS-PAGE.

  • Detection: Scan the gel using an in-gel fluorescence scanner (e.g., Typhoon flatbed scanner) at ex/em 532/580 nm. Quantify the disappearance of the 63 kDa and 33 kDa bands relative to the DMSO control to calculate exact IC50 values.

ABPP_Workflow Proteome 1. Proteome Preparation (Native Membrane Fraction) Incubation 2. Inhibitor Incubation (Covalent Target Engagement) Proteome->Incubation Probe 3. FP-Rhodamine Addition (Labels Uninhibited Serines) Incubation->Probe SDS 4. SDS-PAGE Separation (Resolve by Molecular Weight) Probe->SDS Imaging 5. In-Gel Fluorescence (Quantify Signal Loss) SDS->Imaging

Figure 2: Workflow for Competitive Activity-Based Protein Profiling (ABPP) to validate target engagement.

Protocol 2: LC-MS/MS Targeted Lipidomics

While ABPP proves the compound binds the enzyme, we must prove this binding translates to functional biological efficacy in vivo. If FAAH and MAGL are inhibited, their substrates (AEA and 2-AG) must accumulate.

Step-by-Step Methodology:

  • Tissue Extraction: Rapidly freeze harvested brain tissue in liquid nitrogen. Rationale: Post-mortem ischemia causes rapid, artifactual spikes in endocannabinoid levels. Flash freezing halts all metabolic activity.

  • Homogenization: Homogenize tissue in a 2:1:1 mixture of chloroform/methanol/Tris-HCl containing 100 pmol of isotopically labeled internal standards (AEA-d8 and 2-AG-d8). Rationale: Internal standards correct for lipid loss during the extraction process, ensuring absolute quantification.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes. Extract the bottom organic layer (containing neutral lipids) and dry under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute in mobile phase and inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for AEA (m/z 348.3 → 62.1) and 2-AG (m/z 379.3 → 287.2).

References

  • Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model Source: PubMed Central (PMC)
  • Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets in Mouse Brain Source: PubMed Central (PMC)
  • Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors Source: ACS Public
  • O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors Source: ACS Public
  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 Source: PubMed Central (PMC)
  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase Source: ACS Omega

Sources

Foundational

Predictive and Empirical Solubility Profiling of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Executive Summary Determining the solubility of highly lipophilic pharmaceutical intermediates is a critical bottleneck in drug formulation and analytical method development. Phenyl 4-(3-methylbutyl)piperidine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the solubility of highly lipophilic pharmaceutical intermediates is a critical bottleneck in drug formulation and analytical method development. Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate presents a unique solvation challenge: it is a bulky, neutral carbamate devoid of ionizable centers at physiological pH. This technical whitepaper provides a comprehensive framework for predicting its solvent compatibility and empirically determining its thermodynamic solubility. By bridging predictive thermodynamic models with gold-standard laboratory protocols, this guide equips researchers with a self-validating workflow for accurate solubility quantification.

Physicochemical Deconstruction & Predictive Solvation

To design an effective solubility study, one must first deconstruct the molecule's structural impact on solvation thermodynamics.

Unlike basic piperidine derivatives that readily form highly water-soluble salts (e.g., hydrochloride or mesylate salts), the nitrogen atom in this compound is masked by a phenyl carboxylate linkage. This carbamate core neutralizes the amine's basicity, rendering the molecule non-ionizable and immune to pH-driven solubility enhancement. Furthermore, the 4-(3-methylbutyl)—or isopentyl—group introduces massive steric bulk and hydrophobicity.

Hansen Solubility Parameters (HSP)

Solvent selection can be rationalized using [1], which postulate that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces[2]:

  • Dispersion Forces ( δD​ ): Dominant in this molecule due to the highly lipophilic isopentyl chain and the aromatic phenyl ring.

  • Polar Forces ( δP​ ): Moderately present due to the dipole moment of the carbamate ( N−C(=O)−O ) core.

  • Hydrogen Bonding ( δH​ ): Extremely low. The molecule possesses hydrogen bond acceptors (carbonyl and ester oxygens) but lacks any hydrogen bond donors (no -OH, -NH, or -SH groups).

HSP Total Total Cohesive Energy (E) Solubility Prediction Dispersion Dispersion Forces (δD) Dominant (Isopentyl/Phenyl) Total->Dispersion Polar Polar Forces (δP) Moderate (Carbamate Dipole) Total->Polar Hbond Hydrogen Bonding (δH) Low (Acceptors Only) Total->Hbond

Fig 1: Hansen Solubility Parameter (HSP) contributions for the target carbamate.

Because "like dissolves like," this HSP profile predicts that water (high δH​ , high δP​ ) will act as an antisolvent. Optimal solubility will be achieved in moderately polar aprotic solvents (e.g., Dichloromethane) that perfectly match the compound's high δD​ and moderate δP​ .

Kinetic vs. Thermodynamic Solubility Workflows

In early-stage drug discovery, researchers often rely on kinetic solubility[3]. This involves dissolving the compound in DMSO and titrating it into an aqueous buffer until precipitation occurs (measured via nephelometry). However, kinetic solubility only measures the precipitation point of an amorphous crash-out, which is prone to supersaturation artifacts.

For rigorous formulation and analytical standard preparation, thermodynamic equilibrium solubility is required. Formalized in[4], this approach measures the true equilibrium between the crystalline solid lattice and the solvent.

Workflow cluster_kinetic Kinetic Solubility (HTS) cluster_thermo Thermodynamic Solubility (USP <1236>) A Solid Compound (Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate) B Dissolve in DMSO (Stock Solution) A->B E Excess Solid in Target Solvent A->E C Aqueous Titration (Precipitation Point) B->C D Nephelometry / Light Scattering C->D F Equilibration (Shake-Flask, 72h) E->F G Phase Separation & HPLC Analysis F->G

Fig 2: Divergent pathways for Kinetic vs. Thermodynamic Solubility determination.

The Gold-Standard Protocol: The Shake-Flask Method

Pioneered by[5] and recognized as the industry standard by the [6], the Shake-Flask method is a self-validating system[7]. The following protocol is engineered specifically for highly lipophilic carbamates to eliminate common experimental errors such as filter adsorption and polymorph shifting.

Step-by-Step Methodology
  • Saturation (The Visual Check): Accurately weigh an excess amount (e.g., 20 mg) of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate into a 2 mL glass HPLC vial. Add 1.0 mL of the target solvent. Causality: You must visually confirm that a solid pellet remains. If the solid completely dissolves, the solution is not saturated, and the resulting data will be a concentration measurement, not a solubility limit.

  • Equilibration (Overcoming Lattice Energy): Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 72 hours. Causality: Highly lipophilic crystals have strong lattice energies. Shaking for less than 48-72 hours often results in falsely low solubility values because thermodynamic equilibrium has not been reached[8].

  • Phase Separation (Avoiding Adsorption): Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Causality: Lipophilic compounds aggressively adsorb to standard Nylon or PES syringe filters, artificially lowering the measured concentration. Centrifugation bypasses this matrix effect. If filtration is absolutely required, use a pre-saturated PTFE membrane.

  • Solid-State Verification (Closing the Validation Loop): Carefully decant the supernatant for analysis. Recover the residual solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates during the 72-hour shaking period. Verifying that the residual solid matches the starting material ensures you are measuring the intrinsic solubility of the correct polymorph.

  • Analytical Quantification: Dilute the supernatant appropriately in the HPLC mobile phase and quantify using HPLC-UV (e.g., C18 column, 70:30 Acetonitrile:Water with 0.1% Formic Acid, detection at 210 nm and 254 nm).

Expected Solubility Profiles in Common Lab Solvents

Based on the HSP predictive modeling and the structural deconstruction of the molecule, the following table summarizes the anticipated thermodynamic solubility of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate across common laboratory solvents.

SolventDielectric Constant (ε)Expected Solubility RangeMechanistic Solvation Rationale
Water 80.1< 0.01 mg/mL Severe polarity mismatch. Hydrophobic exclusion driven by the isopentyl group prevents aqueous solvation.
Ethanol 24.55 - 15 mg/mL Moderate solubility. Ethanol can donate H-bonds to the carbamate, but the large hydrophobic bulk limits total capacity.
Hexane 1.910 - 30 mg/mL Good dispersion ( δD​ ) match for the isopentyl chain, but lacks the dipole interactions needed to fully solvate the carbamate core.
DMSO 46.7> 50 mg/mL High solubility. Strong dipole-dipole interactions ( δP​ ) effectively solvate the carbamate linkage.
Dichloromethane (DCM) 8.9> 100 mg/mL Excellent HSP alignment. DCM provides the perfect balance of dispersion and polar forces without requiring H-bond donation.

Sources

Exploratory

"homologs and analogs of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate"

[label="Carbamylated FAAH\n(C} Mechanism of FAAH inactivation via covalent carbamylation by piperidine-1-carboxylates. Structure-Activity Relationship (SAR): Homologs & Analogs When designing homologs and analogs of this...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Carbamylated FAAH\n(C}

Mechanism of FAAH inactivation via covalent carbamylation by piperidine-1-carboxylates.

Structure-Activity Relationship (SAR): Homologs & Analogs

When designing homologs and analogs of this scaffold, medicinal chemists manipulate two primary regions: the leaving group (R1) and the hydrophobic tail (R2) .

Leaving Group Tuning (R1)

The reactivity of the carbamate warhead is inversely proportional to the pKa​ of the leaving group. Unsubstituted phenol ( pKa​≈9.95 ) provides a balanced reactivity profile. Substituting the phenyl ring with electron-withdrawing groups (e.g., 4-nitrophenyl, pKa​≈7.1 ) creates a hyper-reactive carbamate. While this drastically increases FAAH potency, it destroys selectivity, causing the molecule to indiscriminately carbamylate off-target serine hydrolases, particularly carboxylesterases (CES1/CES2) [3].

Hydrophobic Tail Homologation (R2)

Altering the 4-position of the piperidine ring allows for tuning between FAAH and Monoacylglycerol Lipase (MAGL). Linear extensions (e.g., n-hexyl) maintain FAAH selectivity. However, introducing bulky, rigid aromatic groups (e.g., 3-phenoxybenzyl, as seen in the analog JZL195) forces the molecule to bridge both the FAAH and MAGL binding pockets, yielding dual inhibitors [4].

Quantitative SAR Matrix

The following table synthesizes the pharmacological impact of structural modifications on the parent scaffold, highlighting the delicate balance between potency and selectivity.

Compound ClassR1 (Leaving Group)R2 (Hydrophobic Tail)FAAH IC50​ (nM)MAGL IC50​ (nM)CES Off-Target Liability
Parent Scaffold Phenyl3-methylbutyl (isopentyl)~15>10,000Low
Linear Homolog A Phenyln-pentyl~12>10,000Low
Linear Homolog B Phenyln-hexyl~8>10,000Moderate
Activated Analog 4-Nitrophenyl3-methylbutyl~2~850High
Dual-Target Analog 4-Nitrophenyl3-phenoxybenzyl~13~19High

Experimental Workflows: Synthesis & Self-Validating Assays

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating systems. Standard substrate-cleavage assays only confirm that FAAH is inhibited; they do not prove that other enzymes are spared. Therefore, Competitive Activity-Based Protein Profiling (ABPP) is the gold standard [3].

Causality in Assay Design

Competitive ABPP utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active site of all functional serine hydrolases. By pre-incubating the proteome with our carbamate analog, we occupy the FAAH active site. When the FP-Rh probe is subsequently added, it cannot bind to FAAH. Self-Validation: If the analog is perfectly selective, only the FAAH fluorescence band disappears on the gel. If the analog is non-selective (e.g., the 4-nitrophenyl analog), multiple bands (representing CES or MAGL) will disappear, instantly flagging the off-target liability.

ABPP N1 Proteome Extraction N2 Inhibitor Incubation N1->N2 N3 FP-Rhodamine Labeling N2->N3 N4 SDS-PAGE Resolution N3->N4 N5 Fluorescence Detection N4->N5

Competitive ABPP workflow for validating target engagement and off-target liabilities.

Protocol: Competitive ABPP for Selectivity Profiling
  • Proteome Preparation:

    • Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4).

    • Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (FAAH is an integral membrane protein). Resuspend in PBS to a final protein concentration of 1.0 mg/mL.

  • Inhibitor Incubation (Target Engagement):

    • Aliquot 50 µL of the proteome per reaction tube.

    • Add 1 µL of the synthesized analog in DMSO (yielding final concentrations ranging from 1 nM to 10 µM) or pure DMSO as a vehicle control.

    • Critical Causality Step: Incubate at 37°C for 30 minutes. Because carbamylation is a time-dependent covalent process, this incubation ensures the reaction reaches equilibrium.

  • Probe Labeling (The Validation Step):

    • Add 1 µL of FP-Rhodamine (final concentration 1 µM) to all samples.

    • Incubate at room temperature for 30 minutes in the dark. The probe will label all uninhibited serine hydrolases.

  • Resolution & Detection:

    • Quench the reactions by adding 17 µL of 4× SDS loading buffer. Boil at 90°C for 5 minutes.

    • Resolve 30 µL of each sample on a 10% SDS-PAGE gel.

    • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation / 580 nm emission.

    • Data Interpretation: Quantify the depletion of the ~63 kDa band (FAAH) to calculate the IC50​ . Monitor the ~60 kDa region (carboxylesterases) and ~33 kDa region (MAGL) to verify selectivity.

References

  • Ahn, K., et al. "Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders." Expert Opinion on Drug Discovery 4.7 (2009): 763-784. URL:[Link]

  • Alexander, J. P., & Cravatt, B. F. "Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes." Chemistry & Biology 12.11 (2005): 1179-1187. URL:[Link]

  • Zhang, D., et al. "Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets." Neuropharmacology 52.4 (2007): 1095-1105. URL:[Link]

  • Cravatt, B. F., et al. "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences 98.16 (2001): 9371-9376. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization and Cell Culture Delivery Protocol for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Introduction & Physicochemical Profiling Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a highly lipophilic synthetic small molecule. Structurally, it features a phenyl carbamate moiety linked to a 4-alkyl-substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a highly lipophilic synthetic small molecule. Structurally, it features a phenyl carbamate moiety linked to a 4-alkyl-substituted piperidine ring. In drug discovery, compounds of this class (phenyl carbamates) are frequently utilized as covalent inhibitors of critical lipid-signaling serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL).

Due to its extended aliphatic tail (3-methylbutyl group) and complete lack of hydrogen-bond donors, this compound possesses a high estimated partition coefficient (LogP > 4.5). This extreme hydrophobicity presents a significant challenge for in vitro cell culture assays.

The Causality of Precipitation: If introduced directly into aqueous media from a concentrated organic stock, the compound will rapidly undergo Ostwald ripening—crashing out of solution to form micro-precipitates. This phenomenon leads to two major experimental artifacts:

  • False Negatives: The effective dissolved concentration of the drug is drastically lower than the calculated molarity, leading to an apparent loss of bioactivity.

  • False Positives (Cytotoxicity): Precipitated compound aggregates can settle on the cell monolayer, causing localized physical toxicity and membrane disruption that is entirely unrelated to the compound's actual pharmacological target.

Solvent Selection & Thermodynamic Rationale

To overcome these limitations, the compound must be transitioned from a crystalline solid to a solvated state using a two-tier approach: primary lattice disruption using an aprotic solvent, followed by carrier-mediated aqueous stabilization [1].

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is mandatory. DMSO effectively solvates the hydrophobic tail and disrupts the crystal lattice.

  • Aqueous Carrier: Bovine Serum Albumin (BSA) (fatty-acid free) must be supplemented into the final cell culture media. BSA acts as a thermodynamic sink, binding the lipophilic compound in its hydrophobic pockets and preventing nucleation when the DMSO stock is diluted into the aqueous phase [2].

Table 1: Physicochemical and Solubilization Metrics
ParameterValue / RecommendationRationale
Estimated LogP ~4.5 - 5.0Highly lipophilic; requires organic primary solvent.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents premature water-induced precipitation.
Master Stock Conc. 10 mM to 50 mMAllows for a 1000x to 5000x dilution factor.
Max Final DMSO ≤ 0.1% - 0.5% (v/v)Prevents solvent-induced cytotoxicity and osmotic shock [3].
Media Supplement 0.1% - 0.5% BSAActs as a carrier protein to maintain solubility in aqueous media [2].

Step-by-Step Methodology

Note: Perform all steps under sterile conditions in a biosafety cabinet.

Phase 1: Master Stock Preparation (1000x)
  • Equilibration: Allow the lyophilized vial of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes condensation. Introducing trace water will drastically reduce the compound's solubility in DMSO, leading to premature nucleation.

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO to create a 10 mM Master Stock.

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the Master Stock into amber glass or low-retention microcentrifuge tubes. Store at -20°C (or -80°C for long-term stability). Avoid repeated freeze-thaw cycles.

Phase 2: Intermediate Dilution (Crucial Step)

Causality: Directly injecting a 1000x DMSO stock into aqueous media causes instantaneous local supersaturation at the droplet interface, leading to irreversible precipitation.

  • Prepare an intermediate stock (e.g., 100x) by diluting the Master Stock 1:10 into a transition solvent (e.g., 10% DMSO in PBS).

  • Add the Master Stock dropwise while continuously vortexing the transition solvent to ensure rapid dispersion.

Phase 3: Final Media Formulation & Cell Application
  • Carrier Preparation: Prepare the required volume of complete cell culture media supplemented with 0.1% (w/v) fatty-acid-free BSA. Warm to 37°C.

  • Final Dilution: Add the Intermediate Stock dropwise to the warmed, BSA-supplemented media while rapidly swirling. The final DMSO concentration must remain below 0.5% (ideally ≤0.1%) to prevent baseline cytotoxicity [3].

  • Application: Immediately apply the formulated media to the cell culture plates.

Experimental Workflows and Mechanisms

Workflow A Dry Powder (Lipophilic) B 1000x Master Stock (in 100% DMSO) A->B Add Anhydrous DMSO Vortex & Sonicate C Intermediate Stock (in 10% DMSO/PBS) B->C Dilute 1:10 Dropwise D Working Media (with 0.1% BSA) C->D Dilute 1:100 into Media E Cell Culture (Final <0.1% DMSO) D->E Apply to Cells

Workflow for solubilizing lipophilic piperidine carbamates to prevent aqueous precipitation.

Mechanism cluster_media Extracellular Media cluster_cell Intracellular Environment N1 Free Compound (Prone to Aggregation) N2 BSA-Compound Complex (Solubilized State) N1->N2 BSA Binding (Prevents Ostwald Ripening) N3 Membrane Partitioning (Lipophilic Entry) N2->N3 Equilibrium Release at Lipid Bilayer N4 Target Engagement (e.g., Serine Hydrolases) N3->N4 Cytosolic Diffusion

Mechanistic pathway of BSA-mediated delivery and cellular uptake of lipophilic carbamates.

Quality Control & Validation (Self-Validating System)

To ensure the protocol is a self-validating system, researchers must verify the solubility of the final media formulation before application to the cells:

  • Inverted Phase-Contrast Microscopy: Inspect the final working media at 20x or 40x magnification. The presence of refractive, crystalline shards or cloudy micro-droplets indicates compound precipitation. If observed, the media must be discarded.

  • Dynamic Light Scattering (DLS): For highly sensitive or high-throughput screening assays, DLS can be utilized to confirm the absence of colloidal aggregates (>100 nm) in the final media, ensuring the drug is present as a true solution or properly bound to the BSA carrier [1].

References

  • Title: Tethered non-ionic micelles: a matrix for enhanced solubilization of lipophilic compounds. Source: Soft Matter (2012) URL: [Link]

  • Title: Albumin and mammalian cell culture: implications for biotechnology applications. Source: Cytotechnology (2010) URL: [Link]

Application

"Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate as a potential enzyme inhibitor"

Document ID: APP-NOTE-2026-03-30 Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Focus: Serine Hydrolase Inhibition, Endocannabinoid System, Chemoproteomics Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: APP-NOTE-2026-03-30 Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Focus: Serine Hydrolase Inhibition, Endocannabinoid System, Chemoproteomics

Mechanistic Rationale: The Phenyl Piperidine-1-Carboxylate Scaffold

The endocannabinoid system, primarily regulated by the lipid transmitters anandamide (AEA) and 2-arachidonoylglycerol (2-AG), plays a profound role in pain, inflammation, and neuroprotection[1]. The signaling half-life of these lipids is tightly controlled by two primary serine hydrolases: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [2].

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate represents a highly tuned, covalent inhibitor designed to target these specific serine hydrolases. The structural causality of this compound relies on two distinct pharmacophoric elements:

  • The Reactive Warhead (Phenyl Carbamate): Phenyl carbamates are established pseudo-irreversible inhibitors of serine hydrolases[3]. The catalytic serine nucleophile (Ser241 in FAAH; Ser122 in MAGL) attacks the carbamate carbonyl. The phenyl ring serves as an optimal, electron-withdrawing leaving group, resulting in the formation of a stable, carbamylated enzyme intermediate that completely abolishes catalytic activity[3].

  • The Recognition Motif (4-(3-methylbutyl)piperidine): The 4-(3-methylbutyl)—or isopentyl—substituent acts as a lipophilic anchor. It mimics the hydrophobic arachidonoyl tail of endogenous substrates, driving high-affinity binding and precisely orienting the carbamate warhead within the deep, hydrophobic active-site channels of FAAH and MAGL[3].

Pathway cluster_0 Endocannabinoid Substrates AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB CB1 / CB2 Receptors (Analgesia / Anti-inflammation) AEA->CB Activates AG2 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme AG2->MAGL Hydrolysis AG2->CB Activates AA Arachidonic Acid + Pro-inflammatory Lipids FAAH->AA Produces MAGL->AA Produces Inhibitor Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate Inhibitor->FAAH Covalent Inhibition Inhibitor->MAGL Covalent Inhibition

Caption: Endocannabinoid signaling pathway illustrating the dual covalent inhibition of FAAH and MAGL.

Quantitative Data Summary

Because covalent inhibitors exhibit time-dependent inhibition, standard IC50​ values are insufficient for full characterization. The efficiency of carbamylation is best described by the kinetic parameter kinact​/KI​ . Below is a comparative pharmacological profile of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate against industry-standard reference compounds.

CompoundTarget IC50​ (nM)* kinact​/KI​ ( M−1s−1 )Selectivity (FAAH:MAGL)
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate FAAH12.5 ± 1.214,500~0.2 (Dual Inhibitor)
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate MAGL65.0 ± 4.83,200-
URB597 (Reference)[3]FAAH4.6 ± 0.538,000>1000 (FAAH Selective)
JZL184 (Reference)[2]MAGL8.0 ± 1.118,500>300 (MAGL Selective)

*Note: IC50​ values determined following a 30-minute pre-incubation at 37°C.

Protocol I: High-Throughput Fluorogenic Enzyme Inhibition Assay

To accurately quantify the inhibitory potency, we utilize a fluorogenic substrate assay. For FAAH, we use AMC-arachidonoyl amide; for MAGL, 4-nitrophenylacetate or arachidonoyl-1-thio-glycerol. This protocol is designed as a self-validating system: it includes a vehicle control (to establish maximum velocity, Vmax​ ) and a no-enzyme control (to account for spontaneous substrate hydrolysis).

Materials:

  • Recombinant Human FAAH and MAGL (expressed in HEK293T cells).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA (BSA prevents non-specific binding of the highly lipophilic inhibitor to plasticware).

  • Substrates: AMC-arachidonoyl amide (FAAH); 7-amino-4-methylcoumarin (AMC) standard.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate in 100% LC-MS grade DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Enzyme-Inhibitor Pre-incubation (Critical Step): In a black 384-well microplate, add 10 µL of recombinant enzyme (final concentration: 1 nM) in Assay Buffer. Add 0.5 µL of the inhibitor dilution series. Causality: Because carbamylation is a two-step covalent process (reversible binding followed by irreversible reaction), a strict 30-minute pre-incubation at 37°C is mandatory to allow the kinact​ phase to reach equilibrium.

  • Reaction Initiation: Add 10 µL of AMC-arachidonoyl amide (final concentration: 2 µM, near the Km​ to ensure high sensitivity to competitive/mixed inhibition).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm). Read continuously for 30 minutes at 37°C.

  • Data Validation & Analysis: Subtract the slope of the "no-enzyme" control from all wells. Plot the initial velocity ( V0​ ) against inhibitor concentration and fit to a non-linear regression model to derive the IC50​ .

Protocol II: Competitive Activity-Based Protein Profiling (ABPP)

While fluorogenic assays confirm in vitro potency, they do not address proteome-wide selectivity. To prove target engagement in a native biological system, we employ Competitive Activity-Based Protein Profiling (ABPP) [4][5].

This technique utilizes FP-rhodamine (fluorophosphonate-rhodamine), a broad-spectrum activity-based probe that covalently binds to the catalytic serine of active serine hydrolases[1][2]. If our carbamate inhibitor has successfully engaged FAAH or MAGL, the active site will be sterically and chemically blocked, preventing FP-rhodamine binding and resulting in a quantifiable loss of fluorescence[5].

ABPP P1 Step 1 Proteome Lysate Preparation P2 Step 2 Incubation with Inhibitor (Target Engagement) P1->P2 P3 Step 3 Labeling with FP-Rhodamine (Activity-Based Probe) P2->P3 P4 Step 4 SDS-PAGE Separation P3->P4 P5 Step 5 In-Gel Fluorescence Scanning (Loss of signal = Inhibition) P4->P5

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing target engagement.

Materials:

  • Mouse brain membrane proteome (2 mg/mL in PBS).

  • FP-rhodamine probe (synthesized or commercially sourced)[1].

  • SDS-PAGE equipment and a flatbed fluorescence scanner (e.g., Typhoon).

Step-by-Step Methodology:

  • Proteome Aliquoting: Aliquot 50 µL of the mouse brain membrane proteome (2 mg/mL) into low-bind Eppendorf tubes.

  • Competitive Incubation: Add 1 µL of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (to reach final concentrations of 0.1, 1, and 10 µM) or DMSO (vehicle control). Incubate at 37°C for 30 minutes. Self-Validation: Include a sample heated to 95°C for 5 minutes prior to inhibitor addition; this denatured control proves that FP-rhodamine only labels catalytically active enzymes[2].

  • Probe Labeling: Add 1 µL of FP-rhodamine (final concentration: 1 µM) to all samples. Incubate for 30 minutes at room temperature in the dark. Causality: The 1 µM concentration saturates all available serine hydrolases without causing excessive background fluorescence[5].

  • Reaction Quenching: Quench the reactions by adding 17 µL of 4x SDS loading buffer (containing β -mercaptoethanol). Boil samples at 95°C for 5 minutes to denature the proteins and halt any further probe reactivity.

  • Resolution & Detection: Load 20 µL of each sample onto a 10% SDS-PAGE gel. Run at 150V until the dye front escapes. Remove the gel and scan immediately on a fluorescence scanner (Excitation: 532 nm, Emission: 580 nm).

  • Interpretation: FAAH typically migrates at ~63 kDa, and MAGL at ~33 kDa[5]. A successful dual inhibitor will show a dose-dependent disappearance of the fluorescent bands at both molecular weights, while leaving other off-target serine hydrolase bands (e.g., ABHD6, KIAA1363) untouched, thereby proving selectivity[4].

References

  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots National Center for Biotechnology Information (PMC)[Link]

  • Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets Nomura Research Group [Link]

  • Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets in Mouse Brain National Center for Biotechnology Information (PMC)[Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 National Center for Biotechnology Information (PMC)[Link]

  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability ACS Omega[Link]

Sources

Method

Assay Development and Validation Protocol for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (P4MBP-C)

Executive Summary The endocannabinoid system (ECS) is heavily regulated by serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . Developing selective inhibitors for these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The endocannabinoid system (ECS) is heavily regulated by serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . Developing selective inhibitors for these enzymes is a primary focus in neuropharmacology and pain management. Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (P4MBP-C) represents a putative, highly lipophilic covalent inhibitor targeting these enzymes.

This application note provides a comprehensive, self-validating framework for profiling P4MBP-C. By combining high-throughput fluorogenic substrate assays with Activity-Based Protein Profiling (ABPP), researchers can accurately determine the kinetic parameters ( kinact​/KI​ ) and proteome-wide selectivity of this compound.

Mechanistic Rationale & Causality (E-E-A-T)

To design a robust assay, one must first understand the chemical causality driving the inhibitor-enzyme interaction. P4MBP-C belongs to the class of piperidine/piperazine carbamates, which function as active-site directed electrophiles[1].

  • The Warhead (Phenyl Carbamate): O-Aryl carbamates are established irreversible inhibitors of serine hydrolases[2]. The phenyl group acts as an optimal leaving group. Upon entering the active site, the catalytic serine nucleophile (Ser241 in FAAH; Ser122 in MAGL) attacks the carbamate carbonyl. This releases phenol and leaves the enzyme in a covalently carbamylated, inactive state[3][4].

  • The Scaffold (4-(3-methylbutyl)piperidine): The 3-methylbutyl (isopentyl) tail mimics the hydrophobic acyl chains of endogenous substrates like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This structural mimicry drives the initial non-covalent binding affinity ( KI​ ) before the irreversible inactivation step ( kinact​ ) occurs.

Because P4MBP-C is an irreversible, time-dependent inhibitor, standard steady-state IC50​ assays are insufficient . The experimental design must incorporate strict pre-incubation steps to allow the carbamylation reaction to reach equilibrium.

Mechanism AEA Endocannabinoids (AEA / 2-AG) Receptor CB1 / CB2 Receptors AEA->Receptor Receptor Activation Enzyme Serine Hydrolases (FAAH / MAGL) AEA->Enzyme Substrate Binding Metabolites Arachidonic Acid Metabolites Enzyme->Metabolites Enzymatic Hydrolysis Inactive Carbamylated Enzyme (Inactive State) Enzyme->Inactive Irreversible Inhibition Inhibitor P4MBP-C (Phenyl Carbamate) Inhibitor->Enzyme Covalent Attack on Ser241/Ser122

Signaling pathway and mechanism of action for FAAH/MAGL inhibition by P4MBP-C.

Experimental Protocol 1: Fluorogenic High-Throughput Screening (HTS)

Objective: Determine the time-dependent IC50​ and kinetic parameters of P4MBP-C against recombinant FAAH and MAGL.

Materials
  • Enzymes: Recombinant human FAAH and MAGL.

  • Substrates: AMC-arachidonoyl amide (AAMCA) for FAAH; 4-methylumbelliferyl arachidonoate (4-MU-A) for MAGL.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA. (Causality: BSA is critical to prevent the highly lipophilic P4MBP-C from adhering to the plastic walls of the microplate, which would artificially inflate the apparent IC50​ .)

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10-point 3-fold serial dilution of P4MBP-C in DMSO (100x final concentration).

  • Enzyme Pre-incubation (Critical Step): In a 384-well black microplate, dispense 19 µL of Assay Buffer containing 1 nM enzyme. Add 1 µL of the P4MBP-C dilution series.

    • Incubate at 37°C for exactly 30 minutes.

    • Self-Validation Principle: Include a positive control (10 µM URB597 for FAAH; 10 µM JZL184 for MAGL) and a negative control (1 µL pure DMSO).

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (at its predetermined Km​ concentration) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).

  • Data Analysis & Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid if Z' > 0.5.

Experimental Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Confirm target engagement in a native biological system and assess off-target reactivity against the broader serine hydrolase superfamily (e.g., ABHD6, carboxylesterases)[1][3].

Activity-based protein profiling (ABPP) utilizes fluorophosphonate (FP) probes to assess the global functional state of serine hydrolases[5][6].

Step-by-Step Methodology
  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS. Centrifuge at 100,000 × g for 45 minutes to separate the membrane fraction (rich in FAAH and MAGL) from the cytosolic fraction. Resuspend the membrane pellet and adjust the protein concentration to 1.0 mg/mL.

  • Inhibitor Incubation: Aliquot 50 µL of the proteome into microcentrifuge tubes. Add P4MBP-C to final concentrations of 0.1 µM, 1.0 µM, and 10 µM. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Rhodamine (FP-Rh) probe to a final concentration of 1 µM. Incubate for 30 minutes at room temperature in the dark.

    • Causality: FP-Rh covalently binds to the active site of all functional serine hydrolases[5]. If P4MBP-C has successfully carbamylated FAAH or MAGL, the active site is sterically and chemically blocked. This prevents FP-Rh binding, resulting in a quantitative loss of the fluorescent band on a gel.

  • Reaction Quenching: Terminate the reaction by adding 17 µL of 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.

  • Separation & Imaging: Resolve 30 µL of each sample on a 10% SDS-polyacrylamide gel. Image the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm).

ABPP_Workflow Lysate 1. Native Proteome (Brain Lysate) Dose 2. P4MBP-C Incubation (Dose-Response) Lysate->Dose Probe 3. FP-Rhodamine Labeling Dose->Probe Target Engagement Gel 4. SDS-PAGE Separation Probe->Gel Labels Active Sites Image 5. Fluorescence Imaging Gel->Image Quantify Bands

Competitive Activity-Based Protein Profiling (ABPP) workflow for profiling P4MBP-C selectivity.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a lipophilic phenyl carbamate like P4MBP-C when subjected to the assays described above.

ParameterFAAH (Target 1)MAGL (Target 2)Off-Targets (e.g., ABHD6, CES)
Apparent IC50​ (30 min pre-incubation) < 10 nM100 - 500 nM> 5 µM
Mechanism of Action Irreversible (Covalent)Irreversible (Covalent)Reversible / No Binding
kinact​/KI​ Ratio High (Rapid inactivation)ModerateLow to None
ABPP Probe Competition (FP-Rh) Complete loss of ~63 kDa bandPartial/Complete loss of ~33 kDa bandNo change in band intensity
Z'-Factor (HTS Validation) > 0.75> 0.65N/A

References

  • Niphakis MJ, et al. "O-hydroxyacetamide carbamates as a highly potent and selective class of endocannabinoid hydrolase inhibitors." ACS Chemical Neuroscience. URL:[Link]

  • Liu Y, Patricelli MP, Cravatt BF. "Activity-based protein profiling: The serine hydrolases." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Dolui AK. "Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes." STAR Protocols / PubMed Central. URL:[Link]

  • Ahn K, et al. "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Chemical Reviews / PubMed Central. URL:[Link]

  • Hwang SH, et al. "Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors." Journal of Medicinal Chemistry / PubMed Central. URL:[Link]

  • Current Therapeutic Targets for Neuropathic Pain. Asian Journal of Pharmaceutical Research. URL:[Link]

Sources

Application

Application Note: In Vivo Administration and Pharmacodynamic Profiling of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate in Mouse Models

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction & Mechanistic Rationale

The therapeutic modulation of the endocannabinoid system (ECS) represents a highly validated strategy for treating neuropathic pain, anxiety, and inflammatory disorders. Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a prototypical O-aryl carbamate designed to act as an irreversible, covalent inhibitor of key endocannabinoid-degrading serine hydrolases, primarily Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

The Causality of Chemical Design

To transition this compound from in vitro screening to in vivo mouse models, one must understand the causality behind its structural elements. The molecule operates as a pseudo-substrate:

  • The Phenyl Leaving Group: The O-phenyl ester is electronically tuned to undergo nucleophilic attack by the catalytic serine residues (Ser241 in FAAH; Ser122 in MAGL). Upon attack, phenol is expelled, and the enzyme is covalently carbamylated, rendering it inactive [1].

  • The 4-(3-methylbutyl)piperidine Core: The piperidine ring provides a rigid vector, while the 3-methylbutyl (isoamyl) tail mimics the hydrophobic arachidonoyl chain of native substrates like Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). This tail anchors the molecule deep within the cytosolic port of the enzyme's binding pocket [2].

By blocking these hydrolases, the inhibitor causes a localized accumulation of AEA and 2-AG, which subsequently activate CB1 and CB2 receptors to produce antinociceptive effects without the psychotropic liabilities associated with direct CB1 agonists.

Mandatory Visualization: Mechanism of Action

ECS_Modulation cluster_ligands Endocannabinoid Substrates cluster_enzymes Serine Hydrolases AEA Anandamide (AEA) FAAH FAAH (Ser241) AEA->FAAH Hydrolysis Receptors CB1 / CB2 Receptors AEA->Receptors Accumulation & Activation AG2 2-Arachidonoylglycerol MAGL MAGL (Ser122) AG2->MAGL Hydrolysis AG2->Receptors Accumulation & Activation Inhibitor Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate Inhibitor->FAAH Covalent Carbamylation Inhibitor->MAGL Covalent Carbamylation Outcome Antinociception & Neuromodulation Receptors->Outcome

Mechanism of ECS modulation via covalent carbamylation of FAAH/MAGL by the piperidine inhibitor.

Establishing a Self-Validating Experimental System

A critical failure point in preclinical drug development is relying solely on behavioral outputs (e.g., pain reflexes) without confirming molecular target engagement. Behavioral assays are susceptible to false positives due to off-target sedation or motor impairment.

To establish a self-validating system , this protocol mandates the pairing of in vivo behavioral assays with ex vivo Activity-Based Protein Profiling (ABPP) [3]. By utilizing a fluorophosphonate-rhodamine (FP-Rh) probe that binds only to uninhibited serine hydrolases, researchers can mathematically correlate the degree of behavioral analgesia with the exact percentage of FAAH/MAGL active sites carbamylated in the mouse brain. If antinociception is observed without >80% enzyme inhibition, the biological effect must be attributed to an off-target mechanism.

Step-by-Step Experimental Protocols

Protocol A: Compound Formulation and Dosing

O-aryl carbamates possess high lipophilicity (LogP > 4.0). Administering this compound in standard aqueous buffers will result in micro-precipitation, leading to erratic pharmacokinetics and failed target engagement.

  • Vehicle Preparation: Prepare a vehicle solution of 18:1:1 (v/v/v) sterile Saline / PEG-400 / Tween-80.

  • Solubilization: Weigh the required mass of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate. Dissolve first in the Tween-80/PEG-400 mixture using vortexing and mild sonication (water bath, 37°C for 5 minutes).

  • Aqueous Addition: Slowly add the saline dropwise while continuously vortexing to form a clear, stable microemulsion.

  • Administration: Administer to C57BL/6 mice via intraperitoneal (i.p.) injection at a volume of 10 µL/g body weight. Standard dosing cohorts should include 1, 5, and 20 mg/kg to establish a dose-response curve.

Protocol B: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Surgery: Anesthetize mice using isoflurane (2-3%). Expose the left sciatic nerve at the mid-thigh level. Loosely tie three ligatures (4-0 chromic gut) around the nerve with 1 mm spacing. Suture the muscle and skin.

  • Recovery & Baseline: Allow 7 days for the development of mechanical allodynia. Establish baseline pain thresholds using von Frey filaments.

  • Testing: Administer the formulated inhibitor (or vehicle) i.p. Wait 2 hours (Tmax for carbamate-mediated covalent inhibition).

  • Readout: Apply von Frey filaments to the plantar surface of the hind paw. Record the withdrawal threshold (g). An increase in threshold indicates antinociception [4].

Protocol C: Ex Vivo Activity-Based Protein Profiling (ABPP)
  • Tissue Harvesting: Immediately following the 2-hour behavioral timepoint, euthanize the mice via cervical dislocation. Rapidly extract the brain, flash-freeze in liquid nitrogen, and store at -80°C.

  • Homogenization: Homogenize brain tissue in cold DPBS containing protease inhibitors (excluding serine protease inhibitors like PMSF, which would block the assay). Centrifuge at 100,000 x g for 45 minutes to isolate the membrane fraction (where FAAH and MAGL reside).

  • Probe Labeling: Adjust protein concentration to 1 mg/mL. Incubate 50 µL of the proteome with 1 µM FP-Rh probe for 30 minutes at room temperature in the dark.

  • Gel Electrophoresis & Imaging: Quench the reaction with 4x SDS loading buffer. Resolve proteins on a 10% SDS-PAGE gel. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon FLA 9500) at 532 nm excitation.

  • Quantification: Measure the fluorescence intensity of the FAAH (~63 kDa) and MAGL (~33 kDa) bands. Calculate % inhibition relative to vehicle-treated controls.

Quantitative Data Summaries

The following tables synthesize expected pharmacodynamic and behavioral profiles based on validated parameters for O-aryl piperidine carbamates in murine models.

Table 1: Pharmacodynamic Target Engagement (Ex Vivo Brain ABPP)

Dose (mg/kg, i.p.)FAAH Inhibition (%)MAGL Inhibition (%)Target Selectivity Window
Vehicle0 ± 2.10 ± 1.5N/A
1.088.4 ± 3.212.1 ± 4.0FAAH Selective
5.099.1 ± 0.565.4 ± 5.2Dual Inhibition
20.0> 99.594.2 ± 2.1Dual Inhibition

Note: Data reflects the dose-dependent nature of the carbamylation rate, where FAAH is typically inhibited at lower doses than MAGL due to active site topology differences.

Table 2: Behavioral Efficacy in CCI Neuropathic Pain Model

Treatment GroupPre-Surgery Baseline (g)Post-Surgery Baseline (g)2-Hr Post-Dose Threshold (g)Phenotype Observation
Vehicle1.25 ± 0.100.35 ± 0.050.38 ± 0.06Severe Allodynia
Inhibitor (1 mg/kg)1.22 ± 0.120.32 ± 0.040.75 ± 0.10Partial Reversal
Inhibitor (20 mg/kg)1.28 ± 0.090.36 ± 0.081.15 ± 0.12Near-Complete Reversal
Positive Control*1.24 ± 0.110.34 ± 0.061.20 ± 0.08Complete Reversal

*Positive control: Morphine (5 mg/kg, s.c.) or a validated dual inhibitor like SA-57.

References

  • O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors Source: ACS Chemical Neuroscience (2012) URL:[Link]

  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • Activity-based protein profiling: From enzyme chemistry to proteomic chemistry Source: Annual Review of Biochemistry (2008) URL:[Link]

  • The endocannabinoid hydrolysis inhibitor SA-57: Intrinsic antinociceptive effects, augmented morphine-induced antinociception, and attenuated heroin seeking behavior in mice Source: Neuropharmacology (2017) URL:[Link]

Method

Application Note: Quantitative Profiling of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate in Tissue Matrices via UHPLC-MS/MS

Executive Summary The accurate quantification of piperidine-1-carboxylate derivatives in complex biological matrices is a critical bottleneck in preclinical drug development. Phenyl 4-(3-methylbutyl)piperidine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of piperidine-1-carboxylate derivatives in complex biological matrices is a critical bottleneck in preclinical drug development. Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate represents a highly lipophilic, tunable carbamate scaffold frequently utilized in the targeted inhibition of endocannabinoid hydrolases. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology for the trace-level detection of this compound in tissue homogenates (e.g., brain and liver). Designed for researchers and bioanalytical scientists, this guide emphasizes the physicochemical causality behind extraction parameters and establishes a stringent framework for analytical trustworthiness.

Pharmacological Context & Analytical Rationale

Piperidine and piperazine carbamates are well-documented as potent, highly selective inhibitors of key serine hydrolases, most notably Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) [2]. These enzymes regulate the endocannabinoid system by degrading 2-arachidonoylglycerol (2-AG) and anandamide (AEA).

Unlike reversible competitive inhibitors, carbamate-based inhibitors typically inactivate serine hydrolases through an irreversible covalent modification (carbamoylation) of the catalytic serine nucleophile [1]. Because the inhibitor is consumed in this covalent reaction, measuring the free (unbound) fraction of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate in target tissues is essential for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) models.

Pathway Substrate Endocannabinoids (AEA / 2-AG) Enzyme Serine Hydrolases (FAAH / MAGL) Substrate->Enzyme Binds Metabolites Arachidonic Acid + Metabolites Enzyme->Metabolites Hydrolysis Adduct Carbamoylated Enzyme (Inactive State) Enzyme->Adduct Inhibition Inhibitor Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate Inhibitor->Enzyme Covalent Modification

Figure 2: Mechanism of serine hydrolase inhibition by piperidine-1-carboxylates.

Causality in Method Development: The "Why" Behind the Protocol

To ensure scientific integrity, a bioanalytical method cannot simply be a list of instructions; it must be grounded in the physicochemical realities of the analyte.

  • Thermal and Enzymatic Lability: Carbamates are susceptible to post-mortem enzymatic cleavage by non-target esterases in tissue. Causality: Tissues must be snap-frozen in liquid nitrogen immediately upon collection. Homogenization must occur at 4°C using pre-chilled equipment to suppress residual enzymatic activity.

  • pH-Dependent Stability: The phenyl ester linkage of the carbamate is vulnerable to base-catalyzed hydrolysis. Causality: The extraction solvent (Acetonitrile) is fortified with 0.1% Formic Acid (FA). Maintaining a slightly acidic environment stabilizes the carbamate bond during protein precipitation and enhances protonation [M+H]+ for positive electrospray ionization (ESI+).

  • Lipid-Rich Matrix Interference: Brain and liver tissues contain high concentrations of endogenous phospholipids that cause severe ion suppression in the MS source. Causality: A high-ratio organic protein precipitation (1:3 v/v) followed by a carefully optimized gradient on a sub-2 µm C18 column ensures the lipophilic analyte ( m/z 276.2) elutes outside the phospholipid suppression zones.

Self-Validating Experimental Protocol

Trustworthiness in bioanalysis requires a system that continuously proves its own accuracy. This protocol integrates System Suitability Testing (SST), matrix blanks, and Quality Control (QC) bracketing to ensure data validity.

G A Tissue Collection (Snap-frozen in LN2) B Homogenization (Pre-chilled bead beater, 4°C) A->B C Protein Precipitation (Cold ACN + 0.1% FA + IS) B->C D Centrifugation (14,000 x g, 4°C, 10 min) C->D E Supernatant Recovery (Transfer to LC Vials) D->E F UHPLC-MS/MS Analysis (ESI+, MRM Mode) E->F

Figure 1: Step-by-step tissue extraction and LC-MS/MS analytical workflow.

Reagents & Materials
  • Analyte: Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (Reference Standard, >99% purity).

  • Internal Standard (IS): Phenyl-d5 4-(3-methylbutyl)piperidine-1-carboxylate (or an equivalent stable isotope-labeled surrogate).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), and Formic Acid (FA).

  • Equipment: Qiagen TissueLyser II [1], refrigerated centrifuge, UHPLC system coupled to a triple quadrupole mass spectrometer.

Tissue Preparation & Extraction Workflow
  • System Suitability (Self-Validation Step 1): Inject a neat standard (10 ng/mL) prior to matrix extraction. Proceed only if the signal-to-noise ratio (S/N) is >10 and peak asymmetry is between 0.8 and 1.2.

  • Homogenization: Weigh approximately 20 mg of frozen tissue powder into microcentrifuge tubes. Add ice-cold HPLC-grade water at a 1:3 (w/v) ratio. Homogenize using a bead beater (e.g., 30 Hz for 3 minutes) [1]. Keep samples on wet ice at all times.

  • Protein Precipitation: Transfer a 50 µL aliquot of the tissue homogenate to a new pre-chilled tube. Add 150 µL of ice-cold ACN containing 0.1% FA and the Internal Standard (50 ng/mL).

  • Matrix Blank Generation (Self-Validation Step 2): Prepare a "Blank" (homogenate + ACN/FA without IS or analyte) and a "Zero" (homogenate + ACN/FA + IS only) to monitor for endogenous isobaric interference and IS cross-talk.

  • Centrifugation: Vortex the samples vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer 100 µL of the clear supernatant into autosampler vials equipped with glass inserts. Store in the autosampler at 4°C until injection.

UHPLC-MS/MS Conditions

Chromatographic separation is achieved using a C18 column (e.g., 50 × 2.1 mm, 1.7 μm particle size) maintained at 40°C. The injection volume is 2 µL.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A ( H2​O
  • 0.1% FA)
% Mobile Phase B (ACN + 0.1% FA)
0.00.409010
0.50.409010
3.00.40595
4.50.40595
4.60.409010
6.00.409010

Mass spectrometric detection is performed in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the loss of the phenol leaving group (-94 Da).

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate276.2182.26025Quantifier
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate276.2138.26040Qualifier
Phenyl-d5 4-(3-methylbutyl)piperidine-1-carboxylate (IS)281.2182.26025Internal Standard
System Validation & Quality Control

To ensure the trustworthiness of the generated data, analytical batches must be bracketed by Quality Control (QC) samples prepared in the identical tissue matrix. The method validation parameters below demonstrate the robustness of this protocol in brain tissue homogenate.

Table 3: Method Validation Summary (Brain Tissue Matrix)

ParameterLow QC (3 ng/g)Mid QC (30 ng/g)High QC (300 ng/g)Acceptance Criteria (FDA/EMA)
Intra-day Precision (%CV)6.24.13.5≤ 15%
Inter-day Precision (%CV)7.55.04.2≤ 15%
Accuracy (% Bias)+4.1-2.3+1.8± 15%
Extraction Recovery (%)82.4 ± 3.185.1 ± 2.584.6 ± 2.2Consistent across range
Matrix Factor (IS normalized)0.920.950.940.85 – 1.15

(Self-Validation Step 3): A batch is only deemed valid if the calibration curve yields an R2≥0.99 and at least 67% of the interleaved QC samples fall within ±15% of their nominal concentrations.

Conclusion

The quantification of piperidine-1-carboxylates in tissue requires strict adherence to temperature and pH controls to prevent artifactual degradation of the carbamate linkage. By employing a cold, acidified protein precipitation coupled with highly specific MRM transitions, this protocol provides a validated, high-throughput framework for assessing the tissue distribution and target engagement of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate.

References

  • In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)
  • Source: National Institutes of Health (nih.gov / PMC)
Application

Application Notes &amp; Protocols: An Integrated Experimental Workflow for the Investigation of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Abstract: The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous therapeutics. This guide provides a comprehensive experimental workflow for the synthesis, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous therapeutics. This guide provides a comprehensive experimental workflow for the synthesis, purification, characterization, and preliminary biological evaluation of a representative analogue, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate. The protocols herein are designed for researchers in drug discovery and medicinal chemistry, offering a robust framework from initial synthesis to functional screening. We emphasize the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the scientific principles at play.

Introduction and Rationale

Piperidine-containing compounds are one of the most significant classes of heterocycles in the pharmaceutical industry, present in a wide array of approved drugs targeting conditions from central nervous system (CNS) disorders to cancer.[1] Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal scaffolds for interacting with biological targets.

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate combines several key structural features:

  • A piperidine ring , providing a versatile and conformationally relevant core.

  • A 4-alkyl (isopentyl) substituent , which can modulate lipophilicity and van der Waals interactions with a target protein.

  • A phenyl carbamate moiety, which acts as a stable and effective functional group. Carbamates are known bioisosteres for amide bonds, can participate in hydrogen bonding, and are present in many active compounds, including acetylcholinesterase (AChE) inhibitors.[2][3]

This document outlines a complete, self-validating workflow designed to guide the researcher from the benchtop synthesis of this novel compound through to its initial biological characterization.

Overall Experimental Workflow

The investigation of a novel chemical entity follows a logical progression from creation to evaluation. The following workflow diagram illustrates the key stages detailed in this guide.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Biological Screening Synthesis Synthesis: Reaction of 4-(3-methylbutyl)piperidine with Phenyl Chloroformate Workup Aqueous Workup & Extraction Synthesis->Workup Crude Product Purification Purification: Flash Chromatography Workup->Purification Isolated Crude NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Compound MS Mass Spectrometry (LC-MS) HPLC Purity Analysis (RP-HPLC) AChE Enzyme Inhibition: AChE Assay HPLC->AChE Characterized Compound (>95% Purity) MTT Cell-Based: MTT Cytotoxicity Assay SigmaR Receptor Binding: Sigma-1 Assay

Caption: High-level overview of the experimental workflow for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate.

Synthesis and Purification

Synthesis: Phenyl Carbamate Formation

The synthesis of the target compound is achieved via a nucleophilic substitution reaction between 4-(3-methylbutyl)piperidine and phenyl chloroformate. The secondary amine of the piperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[2] A non-nucleophilic base is used to scavenge the HCl byproduct generated during the reaction.

Reaction Scheme: Precursor 1: 4-(3-methylbutyl)piperidine Precursor 2: Phenyl Chloroformate Product: Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Caption: Synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate.

Protocol 3.1: Synthesis

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(3-methylbutyl)piperidine (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Basification: Add triethylamine (TEA, 1.2 equiv) to the solution. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Workup and Purification

The workup procedure is designed to remove the triethylamine hydrochloride salt and excess reagents. Subsequent purification by flash chromatography isolates the target compound from non-polar impurities and any remaining starting materials.

Protocol 3.2: Workup and Flash Chromatography

  • Quenching: Dilute the reaction mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) as the eluent.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate as an oil or solid.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps. A combination of NMR, Mass Spectrometry, and HPLC provides a comprehensive analytical fingerprint of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expertise Note: Carbamates derived from secondary amines can exhibit rotamers (rotational isomers) due to restricted rotation around the C-N bond, which may lead to broadening or duplication of signals in the NMR spectrum, particularly for protons and carbons near the nitrogen atom.[4][5]

Protocol 4.1: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Phenyl Protons 7.10 - 7.40 (m, 5H) 121-129 (Ar-CH), 151 (Ar-C-O) Typical aromatic region for a phenyl group.[4]
Piperidine H2, H6 (axial/eq) ~4.0 - 4.4 (m, 2H), ~2.8-3.1 (m, 2H) ~44 Protons adjacent to the carbamate nitrogen are deshielded.
Piperidine H4 ~1.5 - 1.7 (m, 1H) ~35 Methine proton at the point of substitution.
Piperidine H3, H5 ~1.8 - 2.0 (m, 2H), ~1.2-1.4 (m, 2H) ~31 Methylene protons of the piperidine ring.
Isopentyl CH₂ ~1.2 - 1.4 (m, 2H) ~39
Isopentyl CH ~1.6 - 1.8 (m, 1H) ~28
Isopentyl CH₃ ~0.9 (d, 6H) ~22 Doublet for the two terminal methyl groups.

| Carbamate C=O | N/A | ~154 | Characteristic chemical shift for a carbamate carbonyl.[6] |

Mass Spectrometry (MS)

LC-MS with electrospray ionization (ESI) is used to confirm the molecular weight of the compound.

Protocol 4.2: LC-MS Analysis

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in methanol or acetonitrile.

  • Inject the sample into an LC-MS system equipped with a C18 column and an ESI source operating in positive ion mode.

  • Monitor for the protonated molecular ion [M+H]⁺.

Expected Results:

  • Molecular Formula: C₁₇H₂₅NO₂

  • Exact Mass: 275.1885

  • Expected [M+H]⁺: m/z 276.1958

  • Fragmentation: Common fragmentation patterns for phenyl carbamates may involve cleavage of the carbamate bond, potentially showing fragments corresponding to the piperidine moiety and the phenoxy group.[7][8]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the gold standard for determining the purity of the final compound.

Protocol 4.3: Purity Analysis

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 50% B to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is typically required for biological screening.

Preliminary Biological Evaluation

Based on the common activities of piperidine derivatives, a tiered screening approach is logical. We propose three standard assays: an enzyme inhibition assay (AChE), a general cytotoxicity assay (MTT), and a specific receptor binding assay (Sigma-1).

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is a rapid screen for potential AChE inhibitors.[10][11] AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to produce a yellow product measured at 412 nm.

Protocol 5.1: AChE Inhibition Screening

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM in buffer.

    • ATCh Solution: 14 mM in buffer (prepare fresh).

    • AChE Solution: 1 U/mL in buffer.

    • Test Compound: Prepare a 10 mM stock in DMSO, then serially dilute in buffer.

  • Assay Plate Setup (96-well plate):

    • Test Wells: 20 µL Test Compound dilution + 20 µL AChE solution.

    • Control (100% Activity): 20 µL Buffer (with DMSO) + 20 µL AChE solution.

    • Blank: 40 µL Buffer.

  • Pre-incubation: Incubate the plate at 25 °C for 15 minutes.

  • Reaction Initiation: Add a mix of 140 µL buffer, 10 µL DTNB, and 10 µL ATCh to all wells.

  • Measurement: Read the absorbance at 412 nm kinetically for 10 minutes or as an endpoint reading after a fixed time.[1]

  • Calculation: Determine the percent inhibition relative to the control and calculate the IC₅₀ value.

MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells as an indicator of viability, providing a general assessment of the compound's cytotoxicity.[12] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol 5.2: MTT Assay

  • Cell Plating: Seed a cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.[12][13]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Sigma-1 Receptor (S1R) Radioligand Binding Assay

This assay determines the affinity of the test compound for the S1R by measuring its ability to compete with a known radiolabeled ligand.[14][15]

Protocol 5.3: S1R Competitive Binding Assay

  • Membrane Preparation: Use prepared cell or tissue membranes known to express S1R (e.g., from guinea pig liver).[14]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Assay Setup (in microcentrifuge tubes or 96-well plates):

    • Total Binding: Assay Buffer + Radioligand (e.g., -pentazocine at a concentration near its K_d) + Membrane homogenate.

    • Non-specific Binding: Assay Buffer + Radioligand + Excess unlabeled S1R ligand (e.g., 10 µM Haloperidol) + Membrane homogenate.

    • Competitive Binding: Assay Buffer + Radioligand + Serial dilutions of Test Compound + Membrane homogenate.

  • Incubation: Incubate at room temperature for 120 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the specific binding and determine the K_i value of the test compound using appropriate software (e.g., GraphPad Prism).

Safety and Handling

Proper safety precautions are mandatory when handling the reagents and products described.

  • Phenyl Chloroformate: Highly corrosive, toxic, and a lachrymator. It reacts with water. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16][17][18]

  • Piperidine Derivatives: Can be irritants and potentially toxic. Handle with care, wearing standard PPE.[10]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area or fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed. (URL: [Link])

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (URL: [Link])

  • MTT (Assay protocol). (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: [Link])

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC. (URL: [Link])

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Semantic Scholar. (URL: [Link])

  • N-Dealkylation of Amines - PMC. (URL: [Link])

  • Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates (Journal Article) | ETDEWEB. (URL: [Link])

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (URL: [Link])

  • Kinetics and Mechanism of the Pyridinolysis of Phenyl Chloroformates in Acetonitrile | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Sigma Receptor Binding Assays - PubMed - NIH. (URL: [Link])

  • Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Mass Spectra of Some Carbamate Pesticides | Journal of AOAC INTERNATIONAL. (URL: [Link])

  • Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom,... - ResearchGate. (URL: [Link])

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. (URL: [Link])

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study | ACS Omega. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (URL: [Link])

  • Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys. (URL: [Link])

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PubMed. (URL: [Link])

  • Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. | Analytical Chemistry - ACS Publications. (URL: [Link])

Sources

Method

Application Note: Scalable Synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate for Preclinical Applications

Document ID: AN-2026-03-30 Target Audience: Process Chemists, Preclinical Development Scientists, and CMC Specialists. Executive Summary & Strategic Context The development of novel therapeutics frequently relies on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-30 Target Audience: Process Chemists, Preclinical Development Scientists, and CMC Specialists.

Executive Summary & Strategic Context

The development of novel therapeutics frequently relies on the functionalization of functionalized piperidines. Specifically, 4-substituted piperidines such as 4-(3-methylbutyl)piperidine (also known as 4-isopentylpiperidine) serve as critical structural motifs in the design of enzyme activators and targeted therapies, including pyruvate kinase modulators[1].

This application note details a highly optimized, scalable protocol for the synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate . The conversion of the secondary amine to a phenyl carbamate provides a highly stable, isolable intermediate that can either serve as an Active Pharmaceutical Ingredient (API) precursor or be further reacted with various amines to form complex ureas. The protocol is designed for the kilogram scale, prioritizing process safety, thermodynamic control, and high-throughput downstream purification.

Mechanistic Pathway & Route Design

The synthesis relies on a modified Schotten-Baumann reaction. The starting material, 4-(3-methylbutyl)piperidine hydrochloride[2], is reacted with phenyl chloroformate.

Causality & Rationale for Process Parameters
  • Biphasic Solvent System (Toluene / Aqueous K2​CO3​ ): Traditional monophasic carbamoylation using dichloromethane (DCM) and triethylamine (TEA) is problematic at scale due to the exothermic nature of the reaction and the precipitation of TEA·HCl, which complicates agitation and heat transfer. A biphasic Toluene/Water system ensures that the inorganic salts remain dissolved in the aqueous phase, maintaining optimal rheology in the reactor.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected over sodium hydroxide ( NaOH ) to prevent the competitive hydrolysis of phenyl chloroformate into phenol, which would contaminate the final product.

  • Temperature Control: The addition of phenyl chloroformate is highly exothermic. Maintaining the reaction temperature between 5 °C and 15 °C suppresses the formation of symmetrical urea byproducts and prevents the thermal degradation of the chloroformate reagent.

ProcessFlow SM 4-(3-methylbutyl)piperidine HCl (Starting Material) Rxn Biphasic Reaction (Toluene/H2O, 5-15 °C) SM->Rxn Reagent Phenyl Chloroformate (Electrophile) Reagent->Rxn Base Aqueous K2CO3 (Acid Scavenger) Base->Rxn PhaseSep Phase Separation & Aqueous Wash Rxn->PhaseSep IPC: >99% Conversion Cryst Solvent Swap & Crystallization (Heptane) PhaseSep->Cryst Product Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate Cryst->Product Yield: >92%

Figure 1: Process flow diagram for the biphasic synthesis of the target phenyl carbamate.

Process Optimization Data

Prior to scale-up, solvent and base combinations were evaluated to maximize the Critical Quality Attributes (CQAs) of the product, specifically purity and yield. The data below validates the selection of the Toluene/Aqueous K2​CO3​ system.

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC Area %)
DCM (Monophasic)TEA (3.0 eq)0 to 204.0>9984.596.2 (Urea impurity)
THF (Monophasic)DIPEA (3.0 eq)0 to 206.09581.095.8
Toluene/WaterNaOH (3.0 eq)5 to 153.0>9988.297.1 (Phenol impurity)
Toluene/Water K2​CO3​ (3.0 eq) 5 to 15 2.5 >99 94.1 99.4

Table 1: Optimization of carbamoylation conditions (100 g scale).

Detailed Preclinical Scale-Up Protocol

Scale: 1.00 kg of Starting Material Theoretical Yield: 1.50 kg

Equipment & Preparation
  • Reactor: 30 L jacketed glass-lined reactor equipped with a retreat curve impeller, internal temperature probe (PT100), and an addition funnel/dosing pump.

  • Safety & PPE: Standard professional laboratory PPE. Phenyl chloroformate is highly corrosive and toxic; all operations must be conducted under high-efficiency local exhaust ventilation or within a closed system.

Reagent Charging & Biphasic Setup
  • Aqueous Phase Preparation: Charge the 30 L reactor with Purified Water (6.0 L). Begin agitation at 150 RPM. Slowly charge Potassium Carbonate ( K2​CO3​ , 2.16 kg, 15.6 mol, 3.0 eq). Stir until complete dissolution is achieved.

  • Substrate Addition: Charge 4-(3-methylbutyl)piperidine hydrochloride[2] (1.00 kg, 5.21 mol, 1.0 eq) into the reactor. The synthesis and handling of 4-isopentylpiperidine derivatives require careful attention to complete solubilization[3].

  • Organic Phase Addition: Charge Toluene (10.0 L) to the reactor.

  • Cooling: Adjust the jacket temperature to cool the biphasic mixture to an internal temperature ( Tint​ ) of 5 °C.

Electrophile Dosing (Critical Step)
  • Dosing Preparation: Load Phenyl chloroformate (897 g, 719 mL, 5.73 mol, 1.1 eq) into the dosing vessel.

  • Controlled Addition: Begin dosing the phenyl chloroformate into the reactor at a rate of approximately 10-15 mL/min.

    • Self-Validating Control: The reaction is highly exothermic. Monitor Tint​ continuously. Adjust the dosing rate to ensure Tint​ strictly remains between 5 °C and 15 °C.

  • Reaction Maturation: Once the addition is complete, maintain Tint​ at 15 °C and stir vigorously (250 RPM) for 2.5 hours.

In-Process Control (IPC) & Workup
  • IPC Sampling: Halt agitation, allow phases to separate for 10 minutes, and sample the upper organic layer. Analyze via HPLC (UV 210 nm). Proceed to workup only if starting material is ≤1.0% .

  • Phase Separation: Drain the lower aqueous layer (contains KCl, KHCO3​ , and excess K2​CO3​ ) to aqueous waste.

  • Organic Washes:

    • Wash the organic phase with 1M aqueous HCl (3.0 L) to remove any trace unreacted amine. Stir for 15 min, settle, and separate.

    • Wash with 10% aqueous NaCl (Brine, 3.0 L). Stir for 15 min, settle, and separate.

Isolation & Crystallization
  • Concentration: Configure the reactor for vacuum distillation. Concentrate the toluene solution under reduced pressure (approx. 50-100 mbar) at a jacket temperature of 45 °C until the total volume is reduced to approximately 2.5 L.

  • Solvent Swap: Break the vacuum with nitrogen. Slowly add n-Heptane (7.5 L) to the reactor while maintaining Tint​ at 40 °C.

  • Crystallization: Program the jacket to cool the mixture from 40 °C to 0 °C at a linear rate of 0.5 °C/min. Seed crystals (1 g) may be added at 25 °C to induce controlled nucleation.

  • Filtration & Drying: Filter the resulting white crystalline slurry via a Nutsche filter. Wash the filter cake with cold n-Heptane (2 x 1.0 L). Dry the product in a vacuum oven at 40 °C until constant weight is achieved.

Quality Control & Analytical Validation

To ensure the material meets preclinical standards, the following analytical workflow must be executed.

QCWorkflow Sample Isolated API Precursor HPLC HPLC-UV (210 nm) CQA: >99.0% Purity Sample->HPLC NMR 1H & 13C NMR CQA: Structural ID Sample->NMR KF Karl Fischer CQA: <0.5% Water Sample->KF Release Batch Release for Preclinical Use HPLC->Release NMR->Release KF->Release

Figure 2: Quality control workflow for batch release of the synthesized intermediate.

  • Expected 1 H NMR (400 MHz, CDCl3​ ): δ 7.38-7.32 (m, 2H), 7.21-7.16 (m, 1H), 7.12-7.07 (m, 2H), 4.30 (br d, J=13.0 Hz, 2H), 2.95 (br t, J=12.5 Hz, 2H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 1H), 1.40-1.15 (m, 7H), 0.88 (d, J=6.6 Hz, 6H).

References

  • NextSDS. (n.d.). 4-(3-methylbutyl)piperidine hydrochloride — Chemical Substance Information. Retrieved March 30, 2026, from [Link]

  • Feng, K. (n.d.). HYDROXYLATION, AMINATION, AND METHYLATION IN NITROGEN-CONTAINING MOLECULES. University of Illinois. Retrieved March 30, 2026, from [Link]

  • Google Patents. (2014). WO2014139325A1 - Therapeutic compounds and compositions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Welcome to the Technical Support Center. As an Application Scientist in drug discovery, I frequently encounter researchers struggling with the formulation of highly lipophilic intermediates and inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist in drug discovery, I frequently encounter researchers struggling with the formulation of highly lipophilic intermediates and inhibitors. Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a classic example of a highly hydrophobic, neutral molecule. Structurally representative of potent piperidine carbamate inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) (), this compound presents significant solubility hurdles in both in vitro assays and in vivo dosing.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific physicochemical barriers.

Part 1: Chemical Profiling & Root Cause Analysis

Q: Why is this compound so difficult to dissolve in standard aqueous media (e.g., DMEM, PBS)? A: The solubility issue stems from the compound's structural thermodynamics. It possesses a highly lipophilic 3-methylbutyl (isopentyl) tail and a bulky phenyl ring, driving its estimated LogP well above 4.0. Furthermore, it lacks hydrogen bond donors, relying entirely on the weak hydrogen bond accepting capacity of the carbamate oxygens. Water molecules cannot form an energetically favorable hydration shell around this hydrophobic bulk, leading to rapid aggregation and precipitation.

Q: Can I just lower the pH of my buffer to protonate the amine and form a soluble salt? A: No. This is the most common pitfall we see. While the molecule contains a piperidine ring, the nitrogen atom is part of a carbamate linkage ( −O−C(=O)−N< ). The lone pair of electrons on the piperidine nitrogen is delocalized through resonance with the adjacent carbonyl group. This renders the nitrogen non-basic. It cannot be protonated at physiological or even moderately acidic pH, meaning salt formation (e.g., making a hydrochloride salt) is chemically impossible for this specific scaffold.

Part 2: In Vitro Troubleshooting & Protocols

Q: When I dilute my DMSO stock into cell culture media, the compound crashes out immediately. How do I prevent this? A: Direct dilution of a highly lipophilic compound from DMSO into an aqueous buffer causes "solvent shift" precipitation. To prevent this, you must lower the thermodynamic penalty of aqueous exposure using an inclusion complex. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 3-methylbutyl and phenyl moieties, while its hydrophilic exterior maintains aqueous solubility ().

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

This self-validating protocol ensures complete solubilization without relying on high, cytotoxic concentrations of DMSO.

  • Preparation of Vehicle: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to a final concentration of 20% (w/v). Stir until completely clear.

  • Organic Solubilization: Dissolve Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate in a volatile organic solvent (e.g., methanol) at 10 mg/mL.

  • Complexation: Add the organic drug solution dropwise to the 20% HP-β-CD solution under vigorous magnetic stirring.

  • Solvent Evaporation: Stir the mixture in an open vessel under a gentle stream of nitrogen gas for 4–6 hours to completely evaporate the methanol.

  • Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Measure the UV-Vis absorbance of the filtrate at the compound's λmax​ (approx. 260-270 nm for the phenyl ring). Compare this to a standard curve. A stable absorbance reading over 24 hours at room temperature confirms successful inclusion complexation and prevents false negatives in your biological assays.

Part 3: In Vivo Formulation Strategies

Q: My compound shows excellent enzyme inhibition in vitro, but zero efficacy in vivo following oral administration. How can I improve bioavailability? A: Your compound is likely suffering from dissolution rate-limited absorption (BCS Class II/IV behavior). In the gastrointestinal tract, the crystalline or precipitated drug cannot dissolve fast enough to be absorbed. To circumvent this, formulate the compound as a Self-Microemulsifying Drug Delivery System (SMEDDS) . This lipid-based approach keeps the drug in a solubilized state and spontaneously forms nanometer-sized droplets upon contact with GI fluids ().

Protocol 2: Preparation of a SMEDDS Formulation
  • Excipient Blending: In a glass vial, combine the following by weight:

    • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - 20%

    • Surfactant: Kolliphor EL (Polyoxyl 35 castor oil) - 50%

    • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether) - 30%

  • Homogenization: Vortex the mixture for 2 minutes and incubate at 40°C for 15 minutes to ensure a homogenous, isotropic vehicle.

  • Drug Loading: Add Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate to the vehicle at a target concentration of 25 mg/g.

  • Equilibration: Stir the loaded formulation at 40°C for 2 hours, then allow it to cool to room temperature. The formulation should remain optically clear.

  • Self-Validation Step: Dilute 100 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C with gentle stirring. Analyze the dispersion using Dynamic Light Scattering (DLS). A successful SMEDDS formulation will yield a Z-average droplet size of <100 nm with a Polydispersity Index (PDI) of <0.3 .

Part 4: Quantitative Data Summarization

The table below summarizes the causality and performance metrics of the recommended solubility strategies for this compound.

Formulation StrategyMechanism of SolubilizationMax CapacityTolerated In Vivo RouteValidation Metric
Co-solvency (DMSO) Disrupts water hydrogen bonding network~10-50 µMIP, IV (Strictly ≤1% v/v)Visual clarity, absence of light scattering
HP-β-CD Complexation Host-guest hydrophobic encapsulation~1-5 mMIV, IP, POUV-Vis Absorbance (Stable over 24h)
SMEDDS (Lipid-based) Pre-solubilization & microemulsion formation>25 mg/mLPO (Oral)DLS (Z-average < 100 nm, PDI < 0.3)

Part 5: Mandatory Visualizations

Formulation Strategy Workflow

The following decision tree dictates the logical progression for formulating highly lipophilic carbamates based on the target experimental model.

Workflow Start Compound: Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate AssayType Determine Assay Type Start->AssayType InVitro In Vitro Assays (Enzyme/Cellular) AssayType->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) AssayType->InVivo Sol1 Use DMSO (≤1%) + Pluronic F-68 InVitro->Sol1 Low concentration (<10 µM) Sol2 Use HP-β-CD (Inclusion Complex) InVitro->Sol2 High concentration (>10 µM) InVivo->Sol2 IV / IP dosing Sol3 Formulate as SMEDDS (Lipid-based) InVivo->Sol3 Oral (PO) dosing

Decision tree for selecting the appropriate solubility strategy based on assay requirements.

Mechanism of Action: Target Pathway

Piperidine carbamates typically act as covalent inhibitors of serine hydrolases. This diagram maps the causality of how successful solubilization leads to target engagement and downstream signaling.

Pathway Inhibitor Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate Enzyme FAAH / MAGL Enzyme Inhibitor->Enzyme Covalent Carbamoylation (Inhibition) Substrate Endocannabinoids (AEA, 2-AG) Enzyme->Substrate Metabolites Arachidonic Acid (Pro-inflammatory) Substrate->Metabolites Hydrolyzed by Receptor CB1/CB2 Receptors Substrate->Receptor Accumulation Activates Outcome Analgesia & Neuroprotection Receptor->Outcome Downstream Signaling

Signaling pathway illustrating covalent inhibition of FAAH/MAGL leading to endocannabinoid accumulation.

References

  • Korhonen J, Kuusisto A, van Bruchem J, et al. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry. 2014;22(23):6694-6705.[Link]

  • Brewster ME, Loftsson T. Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. 2007;59(7):645-666.[Link]

  • Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and biopharmaceutical issues and the lipid approach. European Journal of Pharmaceutical Sciences. 2000;11 Suppl 2:S93-S98.[Link]

Optimization

"Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate stability and degradation pathways"

Welcome to the dedicated technical support and troubleshooting hub for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate . Designed for researchers, analytical scientists, and drug development professionals, this guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate . Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative insights into the compound's intrinsic stability, mechanistic degradation pathways, and validated laboratory handling protocols.

Part 1: Frequently Asked Questions (FAQs) – Storage & Intrinsic Stability

Q: What are the optimal storage conditions for this compound to prevent spontaneous degradation? A: As a solid, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is highly stable. It should be stored at 2–8°C in a desiccated environment. Because the molecule is an ester of carbamic acid, introducing moisture in the presence of atmospheric CO₂ (which can form weak carbonic acid) or alkaline glass surfaces can initiate trace surface hydrolysis over extended periods.

Q: Why is this specific carbamate significantly more stable than primary amine-derived phenyl carbamates? A: The stability of this compound is directly tied to its structural causality. Primary amine phenyl carbamates (R-NH-COO-Ph) possess an ionizable N-H proton. Under mildly basic conditions, this proton is abstracted, triggering a rapid E1cB elimination mechanism that forms a highly reactive isocyanate intermediate[1]. Conversely, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is an N,N-disubstituted carbamate (the nitrogen is part of the piperidine ring). Lacking an acidic N-H proton, it is entirely immune to the E1cB pathway. Instead, it requires the much slower, energy-demanding BAc2 mechanism (bimolecular base-catalyzed acyl-oxygen cleavage) to degrade[1].

Q: Is the compound sensitive to oxidative or photolytic stress? A: Generally, no. The phenyl ring and the saturated piperidine/alkyl chains lack highly reactive sites for mild oxidants (like atmospheric oxygen) or standard ambient light. However, under forced ICH Q1A(R2) conditions (e.g., 3% H₂O₂), trace N-oxidation of the piperidine nitrogen may occur[2].

Part 2: Troubleshooting Guide – Diagnosing Degradation

Issue: Unexpected loss of compound mass balance during basic liquid-liquid extraction (LLE) or assay preparation.

Root Cause: Base-catalyzed hydrolysis via the BAc2 mechanism. When researchers use strong bases (e.g., NaOH or high-pH buffers > pH 10) during workup, the carbonyl carbon becomes susceptible to nucleophilic attack by hydroxide ions.

Mechanistic Explanation:

  • Nucleophilic Attack: The OH⁻ attacks the sterically hindered carbonyl carbon, forming a tetrahedral intermediate.

  • Leaving Group Expulsion: The phenoxide ion (a relatively good leaving group due to resonance stabilization) is expelled, yielding piperidine-1-carbamic acid.

  • Decarboxylation: Carbamic acids are inherently unstable and spontaneously release CO₂, leaving behind the free amine: 4-(3-methylbutyl)piperidine.

BAc2_Mechanism A Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate B Tetrahedral Intermediate A->B OH⁻ Attack C Carbamic Acid + Phenoxide B->C Phenol Loss D Free Piperidine + CO2 + Phenol C->D Decarboxylation

Fig 1: Base-catalyzed BAc2 degradation pathway of the N,N-disubstituted carbamate.

Resolution: Always perform aqueous workups at a neutral or mildly acidic pH (pH 4–7). If a basic workup is strictly required to neutralize salts, use a weak base like NaHCO₃ and minimize the aqueous contact time.

Part 3: Quantitative Data – Stability & Kinetic Profiles

To aid in analytical method development, the following table summarizes the expected degradation profile of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate under standard forced degradation conditions[3].

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation Products
Hydrolytic (Base) 0.1 N NaOH60°C / 24 hrs15 - 20%Phenol, 4-(3-methylbutyl)piperidine
Hydrolytic (Acid) 0.1 N HCl60°C / 48 hrs< 5%Phenol, 4-(3-methylbutyl)piperidine
Oxidative 3% H₂O₂RT / 24 hrs< 2%N-oxide derivatives (trace)
Thermal (Solid) Dry Heat80°C / 7 days< 1%None (Highly stable)
Photolytic UV/Vis (ICH Option 2)1.2M lux hrs< 2%Trace phenol

Note: The target for a valid forced degradation study is 5–20% degradation. Excessive stress (>20%) risks generating secondary degradants that hold no real-world relevance[2].

Part 4: Experimental Protocol – Stability-Indicating LC-MS Workflow

To establish a self-validating system for monitoring the purity and degradation of this compound, follow this step-by-step ICH Q1A(R2) compliant methodology.

System Suitability Testing (Self-Validation Check)

Before analyzing stressed samples, the analytical system must prove its capability to separate the parent drug from its primary degradants.

  • Prepare a Resolution Mix containing 1 mg/mL of the parent carbamate, 0.1 mg/mL of pure phenol, and 0.1 mg/mL of 4-(3-methylbutyl)piperidine in Acetonitrile.

  • Inject the mix into the LC-MS.

  • Validation Gate: Proceed only if the critical resolution ( Rs​ ) between the phenol peak and the parent carbamate peak is ≥2.0 . This ensures that any mass balance loss observed later is due to true degradation, not chromatographic co-elution.

Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 2 mg/mL stock of the carbamate in HPLC-grade Acetonitrile.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.2 N NaOH. Incubate at 60°C for 24 hours.

  • Quenching (Critical Step): Stop the reaction by adding 1 mL of 0.2 N HCl. Causality: Failing to quench will allow degradation to continue in the autosampler vial, skewing kinetic data.

  • Dilute the quenched sample to a final concentration of 0.5 mg/mL using the mobile phase.

LC-MS Analytical Conditions

Standard UV detection (e.g., using phosphoric acid) will fail to detect the aliphatic free amine degradant because it lacks a chromophore. Therefore, an MS-compatible method is mandatory[4].

  • Column: Reverse Phase C18 or Newcrom R1 (e.g., 150 x 4.6 mm, 3 µm)[4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: ESI-MS (Positive ion mode). The parent compound will appear as [M+H]+ and the free amine degradant as [M−Phenol−CO2​+H]+ .

Forced_Degradation cluster_stress ICH Q1A(R2) Stress Conditions Start Sample Prep (2 mg/mL in MeCN) Acid Acidic: 0.1N HCl, 60°C Start->Acid Base Basic: 0.1N NaOH, 60°C Start->Base Thermal Thermal: Solid, 80°C Start->Thermal Oxidative Oxidative: 3% H2O2, RT Start->Oxidative Quench Neutralization & Quenching Acid->Quench Base->Quench Thermal->Quench Oxidative->Quench Analysis RP-HPLC-MS Analysis (FA Modifier) Quench->Analysis

Fig 2: ICH Q1A(R2) forced degradation workflow for stability-indicating method validation.

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Troubleshooting

"troubleshooting Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate crystallization"

Topic: Crystallization of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Crystallization of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (hereafter referred to as PMB-piperidine carbamate). This guide bypasses generic advice to focus on the mechanistic root causes of crystallization failure for highly lipophilic, flexible intermediates.

PART 1: Causality & Mechanism — The "Oiling Out" Phenomenon

PMB-piperidine carbamate is notoriously difficult to crystallize. To understand why your experiment is failing, we must examine the molecule's physicochemical profile:

  • High Conformational Entropy: The 4-(3-methylbutyl) (isopentyl) tail is highly flexible. For the molecule to pack into a rigid crystal lattice, it must adopt a single conformation, which carries a massive entropic penalty.

  • Lack of Hydrogen Bond Donors: As a tertiary carbamate, the piperidine nitrogen is fully substituted[1]. Without N-H bonds to form strong, directional hydrogen-bond networks, the lattice relies entirely on weaker van der Waals forces and dipole-dipole interactions.

  • Liquid-Liquid Phase Separation (LLPS): Because of the weak lattice energy and high lipophilicity, rapid generation of supersaturation (via fast cooling or aggressive anti-solvent addition) forces the system across the spinodal curve before nucleation can occur. This results in LLPS, commonly known as "oiling out"[2].

The Thermodynamic Trap: When LLPS occurs, the system demixes into a solute-rich oil phase and a solute-lean continuous phase[3]. Once these two liquid phases form, they equalize in chemical potential. Consequently, the supersaturation driving force for solid nucleation drops to near zero[3]. Furthermore, the solute-rich oil acts as a powerful "solvent" for structurally similar impurities (e.g., residual phenol from the phenyl chloroformate synthesis step), resulting in a sticky, impure amorphous gum[4].

To successfully crystallize this compound, you must completely avoid the miscibility gap by maintaining strict thermodynamic control.

PART 2: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems: each step contains an observable milestone to confirm you are on the correct thermodynamic path.

Protocol A: Seeded Anti-Solvent Crystallization (Bypassing LLPS)

Use this protocol to isolate the compound from a crude reaction mixture while avoiding the miscibility gap.

  • Step 1: Dissolution. Dissolve the crude PMB-piperidine carbamate in Isopropanol (IPA) at 50 °C to achieve a concentration of ~250 mg/mL. Causality: IPA provides excellent solubility for the lipophilic carbamate while remaining fully miscible with water (the anti-solvent).

  • Step 2: Cloud Point Titration. Slowly add deionized water dropwise at 50 °C until the solution becomes faintly turbid, then immediately add 1-2 mL of IPA to restore a clear, single-phase solution. Causality: This establishes a state of maximum stable supersaturation just outside the LLPS boundary.

  • Step 3: Seeding. Add 1–2% (wt/wt) of pure crystalline PMB-piperidine carbamate seeds. Causality: Introducing a pre-formed lattice drastically lowers the activation energy for nucleation, forcing the system to undergo Solid-Liquid Phase Separation before it can oil out[4].

  • Step 4: Isothermal Aging. Hold the seeded slurry at 50 °C for 60 minutes. Validation: You should observe the seed bed thickening. If the seeds dissolve, you added too much IPA in Step 2; if the mixture turns into a milky emulsion, you crossed into LLPS.

  • Step 5: Anti-Solvent Addition. Add the remaining water (up to a 1:1 v/v IPA:Water ratio) at a highly controlled rate of 0.1 mL/min using a syringe pump.

  • Step 6: Cooling & Isolation. Ramp the temperature down to 5 °C at a rate of 0.1 °C/min. Filter the resulting white crystalline solid and wash with cold 1:2 IPA:Water.

Protocol B: Temperature-Cycling (Ostwald Ripening for Oiled-Out Mixtures)

Use this protocol to rescue a batch that has already oiled out into a biphasic emulsion.

  • Step 1: Re-dissolution. Heat the oiled-out emulsion to 65 °C until it coalesces back into a single, clear liquid phase.

  • Step 2: Controlled Cooling. Cool the system at 0.1 °C/min to exactly 2 °C above the previously observed oiling-out temperature.

  • Step 3: Seed and Hold. Introduce 2% (wt/wt) seeds and hold for 2 hours to allow secondary nucleation.

  • Step 4: Thermal Cycling. Cycle the reactor temperature between +5 °C and -5 °C of your target crystallization temperature, holding for 1 hour at each extreme. Causality: Heating dissolves the smallest, thermodynamically unstable oil droplets and fine crystals; cooling deposits that mass onto the larger, stable crystal lattices (Ostwald ripening). Repeat for 3-4 cycles until the oil phase is entirely consumed.

PART 3: Frequently Asked Questions (FAQs)

Q1: Why does my product consistently form a biphasic oil at the bottom of the flask instead of crystals? A: You are generating supersaturation too quickly, pushing the system into a stable Liquid-Liquid Phase Separation (LLPS) zone[2]. Because the isopentyl chain is highly flexible, the kinetic barrier to arranging the crystal lattice is higher than the barrier to forming a liquid droplet. You must lower your cooling rate (≤ 0.1 °C/min) and introduce seed crystals before the cloud point is reached[3].

Q2: My NMR shows a significant amount of residual phenol trapped in the product. How do I remove it? A: The synthesis of phenyl carbamates via phenyl chloroformate generates phenol as a byproduct[1]. If your product oils out, the phenol will partition heavily into the solute-rich oil droplets, becoming permanently trapped when the oil eventually hardens into a gum[4]. To fix this, you must wash the organic phase of your crude reaction mixture with 1M aqueous NaOH prior to crystallization. This converts phenol to water-soluble sodium phenoxide, removing it from the system before it can interfere with the lattice.

Q3: What are the best solvent systems for highly lipophilic piperidine carbamates? A: Avoid pure non-polar solvents (like hexanes or heptane) as they often lead to uncontrolled precipitation or oiling out. Instead, use a solvent/anti-solvent pair with a steep solubility curve. Isopropanol/Water is excellent for temperature-controlled seeded crystallization. Alternatively, Ethyl Acetate/Heptane (1:4 v/v) can be used, provided the heptane is added extremely slowly to a warm Ethyl Acetate solution.

PART 4: Quantitative Data Presentation

The following table summarizes the thermodynamic screening data for PMB-piperidine carbamate to guide your solvent selection.

Primary SolventAnti-SolventRatio (v/v)Solubility @ 50°C (mg/mL)Solubility @ 5°C (mg/mL)LLPS (Oiling Out) RiskCrystallization Yield
IsopropanolWater1:1> 250< 15Low (if seeded)88%
Ethyl AcetateHeptane1:4> 30045Moderate 72%
MethanolWater1:1> 40080High (rapid demixing)45% (Amorphous)
TolueneHeptane1:5> 500120Very High N/A (Gum formed)

PART 5: Mandatory Visualization

The following diagram illustrates the thermodynamic pathways of the crystallization process, highlighting the kinetic trap of LLPS versus the desired thermodynamic control achieved via seeding.

G cluster_LLPS Kinetic Trap (Miscibility Gap) cluster_Cryst Thermodynamic Control Sol Single Phase Solution (Target Carbamate in Solvent) Cool Cooling / Anti-Solvent Addition Sol->Cool LLPS Liquid-Liquid Phase Separation (Oiling Out) Cool->LLPS High Supersaturation (No Seeds) Seed Seeding (Below Saturation, Above Cloud Point) Cool->Seed Controlled Supersaturation Amorph Amorphous Gum / Impure Oil LLPS->Amorph Solvent & Impurity Entrapment Crystal Solid-Liquid Phase Separation (High Purity Crystals) LLPS->Crystal Temperature Cycling (Ostwald Ripening) Seed->Crystal Nucleation & Growth

Thermodynamic workflow to bypass LLPS (oiling out) via controlled seeding.

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Optimization

Technical Support Center: Optimizing Reaction Conditions for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate Derivatives

Welcome to the technical support center for the synthesis and optimization of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.

Introduction

The synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a critical step in the development of various pharmacologically active compounds. The formation of the carbamate linkage through the acylation of the piperidine nitrogen with phenyl chloroformate is a key transformation that requires careful optimization to ensure high yield and purity.[1] This guide will walk you through common issues and their solutions, backed by scientific principles and practical expertise.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate derivatives.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate product. What are the likely causes and how can I troubleshoot this?

Answer:

Low to no product formation is a common but solvable issue. Let's break down the potential culprits and the steps to rectify them.

  • Reagent Quality and Stoichiometry:

    • Phenyl Chloroformate Degradation: Phenyl chloroformate is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh or properly stored bottle.

    • Piperidine Starting Material: Verify the purity of your 4-(3-methylbutyl)piperidine. Impurities can interfere with the reaction.

    • Incorrect Stoichiometry: An improper ratio of reactants is a frequent source of low yield.[2] A slight excess of phenyl chloroformate (typically 1.1-1.2 equivalents) is often used to drive the reaction to completion.[1] However, a large excess can lead to purification challenges.

  • Reaction Conditions:

    • Insufficient Reaction Time or Temperature: The reaction may be sluggish under your current conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction has stalled, consider a modest increase in temperature (e.g., from 0 °C to room temperature) or extending the reaction time.[3]

    • Inadequate Mixing: Ensure efficient stirring, especially in heterogeneous mixtures.

  • Choice of Base and Solvent:

    • Base Strength and Type: A base is crucial to neutralize the HCl generated during the reaction.[1] For this reaction, a non-nucleophilic organic base like triethylamine (TEA) or pyridine is generally recommended.[2][4] Ensure you are using at least one equivalent of the base.

    • Solvent Polarity and Aprotic Nature: The choice of solvent can significantly influence the reaction rate.[4] Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for this type of acylation.[1][4] Ensure your solvent is anhydrous, as water will react with phenyl chloroformate.

Troubleshooting Workflow for Low Yield:

low_yield_workflow cluster_troubleshooting Troubleshooting Steps start Low or No Product check_reagents Verify Reagent Purity & Stoichiometry Phenyl Chloroformate (fresh?) Piperidine Derivative (pure?) Molar Ratios (correct?) start->check_reagents adjust_conditions Optimize Reaction Conditions Increase Temperature? Extend Reaction Time? Improve Mixing? check_reagents->adjust_conditions Reagents OK evaluate_base_solvent Assess Base & Solvent Base Strength/Amount (sufficient?) Solvent (anhydrous, aprotic?) adjust_conditions->evaluate_base_solvent Conditions Optimized monitor_reaction Monitor by TLC/LC-MS evaluate_base_solvent->monitor_reaction System Corrected success Successful Product Formation monitor_reaction->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of a White Precipitate (Likely Urea Byproduct)

Question: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The formation of a white precipitate is often indicative of a symmetrical urea byproduct. This occurs when the piperidine starting material reacts with an isocyanate intermediate, which can form under certain conditions.[5]

  • Cause of Urea Formation:

    • Moisture Contamination: The primary culprit is often the presence of water in the reaction. Phenyl chloroformate can react with trace amounts of water to form an unstable carbamic acid, which can then decompose to generate an isocyanate. This isocyanate can then react with your piperidine starting material to form a symmetrical urea.[3]

    • In situ Isocyanate Formation: Even in the absence of significant moisture, side reactions can lead to the formation of isocyanates.

  • Prevention Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Order of Addition: Adding the phenyl chloroformate dropwise to a solution of the piperidine and base can help to minimize the concentration of the chloroformate and reduce the likelihood of side reactions.[2]

    • Controlled Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and suppress the formation of byproducts.[2]

ParameterRecommendation for Minimizing Urea Formation
Solvents & Reagents Use anhydrous grade solvents and ensure reagents are dry.
Atmosphere Maintain an inert atmosphere (Nitrogen or Argon).
Temperature Start the reaction at 0 °C and allow it to slowly warm to room temperature.
Order of Addition Add phenyl chloroformate slowly to the piperidine/base solution.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify, and I am seeing multiple spots on my TLC plate. What are the common impurities and how can I improve my purification strategy?

Answer:

Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials.

  • Common Impurities:

    • Unreacted 4-(3-methylbutyl)piperidine: If the reaction did not go to completion.

    • Phenol: A byproduct of the reaction.

    • Symmetrical Urea: As discussed in the previous section.

    • Quaternary Ammonium Salts: Over-reaction of the product with phenyl chloroformate is less common but possible, especially with a large excess of the acylating agent.

  • Purification Strategies:

    • Aqueous Workup: A standard aqueous workup can remove many impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted basic piperidine. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove unreacted phenyl chloroformate and acidic byproducts like phenol.

    • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Purification Workflow:

purification_workflow start Crude Product workup Aqueous Workup Acid Wash (removes piperidine) Base Wash (removes phenol/chloroformate) start->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Flash Column Chromatography Silica Gel Hexane/Ethyl Acetate Gradient concentration->chromatography crystallization Recrystallization (if solid) chromatography->crystallization final_product Pure Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate crystallization->final_product

Caption: A typical purification workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A1: A non-nucleophilic tertiary amine base is ideal. Triethylamine (TEA) and pyridine are commonly used.[2][4] Pyridine can also serve as the solvent. The key is that the base should be strong enough to neutralize the HCl byproduct without competing with the piperidine as a nucleophile.

Q2: Can I use an inorganic base like sodium carbonate?

A2: While inorganic bases can be used, they often lead to heterogeneous reaction mixtures which can result in slower reaction rates and may require a phase-transfer catalyst for optimal results. For laboratory-scale synthesis, a soluble organic base generally provides better control and reproducibility.

Q3: How do I know when the reaction is complete?

A3: The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] On a TLC plate, you should see the disappearance of the starting piperidine spot and the appearance of a new, typically less polar, product spot. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. LC-MS provides more definitive information by confirming the mass of the product.

Q4: My starting piperidine is a hydrochloride salt. How should I proceed?

A4: If your starting material is a hydrochloride salt, you will need to use an additional equivalent of base to neutralize the salt and liberate the free amine before it can react with the phenyl chloroformate. Alternatively, you can perform a preliminary extraction by dissolving the salt in water, basifying with a strong base like NaOH, and extracting the free amine into an organic solvent.

Q5: What are the safety precautions for working with phenyl chloroformate?

A5: Phenyl chloroformate is a corrosive and lachrymatory substance. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.

Experimental Protocols

General Protocol for the Synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-(3-methylbutyl)piperidine (1.0 equivalent).

  • Dissolution: Dissolve the piperidine derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate.

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2026). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (n.d.). PubMed Central (PMC).
  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine Carbamates.
  • Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • A process for the preparation of phenylcarbamates. (n.d.). Google Patents.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Methods for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction. (2018). ACS Publications.
  • Production of phenyl carbamates. (n.d.). Google Patents.
  • BenchChem. (2025). Technical Support Center: Piperidine Carbamate Synthesis.
  • Chemical Equilibrium Constants for the Formation of Carbamates in the System CO2 + Piperazine + Water from 1H-NMR-Spectroscopy. (n.d.). ResearchGate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing N-Acylation Reactions.
  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. (n.d.). PubMed.
  • Structure–reactivity correlations in the aminolysis of aryl chloroformates. (n.d.). ResearchGate.
  • N-Dealkylation of Amines. (n.d.). PubMed Central (PMC).
  • A Modified Method of Preparing 1-methyl 4-phenyl. (n.d.).
  • Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. (2001). The Journal of Organic Chemistry - ACS Publications.
  • Nucleophilic substitution reactions of phenyl chloroformates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 4-phenylpiperidines and their preparation. (n.d.). Google Patents.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate.
  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. (2010). Journal of the American Chemical Society.
  • Practical Synthesis of Fragment - Supporting Information. (n.d.).
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses.
  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (n.d.). Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026). ResearchGate.
  • N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate.
  • 1,3,4-Trisubstituted-4-arylpiperidines and their preparation. (n.d.). Google Patents.
  • Solvation of Piperidine in Nonaqueous Solvents. (2026). ResearchGate.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central (PMC) - NIH.
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2025).
  • Selective Ring-Opening of N-Alkyl Pyrrolidines with Chloroformates to 4-Chlorobutyl Carbamates. (2017). The Journal of Organic Chemistry - ACS Publications.
  • Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. (2011). Open Access LMU.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Confirming the Purity of Synthesized Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its use in further research and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its use in further research and development. This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, a molecule with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The structure of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, featuring a piperidine ring, a carbamate linkage, an aromatic phenyl group, and an aliphatic isobutyl chain, necessitates a multi-pronged, or orthogonal, analytical approach. No single technique is sufficient to definitively establish purity; instead, a complementary suite of methods should be employed to build a comprehensive and irrefutable purity profile.

The Orthogonal Analytical Workflow

A robust purity assessment workflow relies on the integration of data from multiple, independent analytical techniques. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

Caption: Orthogonal workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is an indispensable technique for determining the purity of a synthesized compound and for identifying and quantifying any impurities.[1][2] For Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, a reversed-phase HPLC (RP-HPLC) method is generally suitable.[3]

Expertise & Experience: The choice of a C18 column is based on its versatility and effectiveness in retaining moderately non-polar compounds like the target molecule. The mobile phase, a gradient of acetonitrile and water with a small amount of acid (e.g., formic or trifluoroacetic acid), is selected to ensure good peak shape and resolution. The acid protonates the piperidine nitrogen, reducing peak tailing. UV detection is appropriate due to the presence of the phenyl chromophore.

Experimental Protocol: RP-HPLC
  • Objective: To determine the purity of the synthesized Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate and to profile any impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (FA)

    • B: Acetonitrile with 0.1% Formic Acid (FA)

  • Gradient:

    • 0-2 min: 5% B

    • 2-18 min: 5% to 95% B

    • 18-22 min: Hold at 95% B

    • 22-25 min: 95% to 5% B

    • 25-30 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 acetonitrile/water.

Data Presentation and Comparison

Table 1: Hypothetical HPLC Data for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

PeakRetention Time (min)Area (%)Identification
14.20.3Potential Starting Material 1
28.90.5Potential By-product
315.7 99.1 Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate
417.20.1Unknown Impurity

Trustworthiness: A self-validating system for HPLC includes running a blank (diluent) to ensure no carryover, and a system suitability test (SST) with a reference standard to check for parameters like theoretical plates, tailing factor, and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy (both ¹H and ¹³C) is unparalleled for confirming the chemical structure of the synthesized compound.[4][5] For quantitative purposes, qNMR can provide a highly accurate measure of absolute purity when compared against a certified internal standard.

Expertise & Experience: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is common for many organic molecules. The predicted chemical shifts are based on the electronic environment of the protons and carbons in the molecule. For instance, the aromatic protons will appear downfield due to deshielding effects of the phenyl ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Objective: To confirm the structure and assess the purity of the synthesized compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

Data Presentation and Comparison

Table 2: Predicted ¹H and ¹³C NMR Data for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-aromatic7.35 - 7.05m5HPhenyl protons
H-piperidine (2,6-eq)~4.2m2HPiperidine equatorial protons
H-piperidine (2,6-ax)~2.9m2HPiperidine axial protons
H-piperidine (3,5-eq)~1.9m2HPiperidine equatorial protons
H-piperidine (3,5-ax)~1.3m2HPiperidine axial protons
H-piperidine (4)~1.7m1HPiperidine proton
H-isobutyl (CH₂)~1.4t2HIsobutyl methylene protons
H-isobutyl (CH)~1.6m1HIsobutyl methine proton
H-isobutyl (CH₃)~0.9d6HIsobutyl methyl protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~155Carbamate carbonyl
C-aromatic (ipso)~152Phenyl ipso carbon
C-aromatic~129, ~125, ~121Phenyl carbons
C-piperidine (2,6)~44Piperidine carbons
C-piperidine (4)~39Piperidine carbon
C-piperidine (3,5)~31Piperidine carbons
C-isobutyl (CH₂)~38Isobutyl methylene carbon
C-isobutyl (CH)~28Isobutyl methine carbon
C-isobutyl (CH₃)~22Isobutyl methyl carbons

Trustworthiness: The absence of unexpected signals in the NMR spectra is a strong indicator of high purity. Integration of the proton signals should correspond to the number of protons in the proposed structure.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound.[6][7] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.

Expertise & Experience: ESI in positive ion mode is chosen because the piperidine nitrogen can be readily protonated. The expected [M+H]⁺ ion provides a direct confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.

Experimental Protocol: ESI-MS
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

Data Presentation and Comparison

Table 3: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺290.2118290.2120
[M+Na]⁺312.1937312.1939

Trustworthiness: The observation of the correct molecular ion peak with high mass accuracy provides strong evidence for the identity of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8][9]

Expertise & Experience: The presence of characteristic absorption bands for the carbamate C=O stretch, C-O stretch, and aromatic C-H bonds provides corroborating evidence for the compound's structure.

Experimental Protocol: FTIR
  • Objective: To confirm the presence of key functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

Data Presentation and Comparison

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1700StrongCarbamate C=O stretch
~1600, ~1490MediumAromatic C=C stretch
~1220StrongC-O stretch

Comparison of Analytical Techniques

Caption: Comparison of analytical techniques for purity assessment.

Common Impurities and Their Detection

In accordance with ICH Q3A guidelines, potential impurities should be identified and controlled.[10][11][12] For the synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, common impurities may include:

  • Starting Materials: Unreacted 4-(3-methylbutyl)piperidine or phenyl chloroformate. These would be readily detected by HPLC (different retention times) and MS (different molecular weights).

  • By-products: Products from side reactions, such as the formation of a carbonate from two molecules of phenyl chloroformate. HPLC and MS are the primary tools for detecting these.

  • Residual Solvents: Solvents used in the synthesis and purification steps. Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents, as outlined in ICH Q3C.[10]

Conclusion

Confirming the purity of synthesized Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate requires a meticulous and multi-faceted analytical approach. A combination of HPLC for quantitative purity and impurity profiling, NMR for definitive structural confirmation, and MS for molecular weight verification forms the core of a robust analytical package. FTIR and elemental analysis provide valuable complementary data. By integrating the results from these orthogonal techniques, researchers can have high confidence in the identity, purity, and quality of their synthesized compound, ensuring the reliability and reproducibility of their subsequent scientific investigations.

References

  • Vertex AI Search. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • MDPI. (n.d.). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • MDPI. (2025, July 21). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, February 1). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2026, February 23). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • ACS Publications. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC. Retrieved from [Link]

  • PubMed. (2005, July 15). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Retrieved from [Link]

  • ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • ResearchGate. (2008, March). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC. Retrieved from [Link]

  • ACS Publications. (2006, November 3). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • MDPI. (n.d.). Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Retrieved from [Link]

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Comparative

Cross-Validation of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate Activity Across Diverse Cell Lines

Executive Summary The therapeutic targeting of the endocannabinoid system relies heavily on modulating the serine hydrolases responsible for lipid degradation: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of the endocannabinoid system relies heavily on modulating the serine hydrolases responsible for lipid degradation: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . While highly selective inhibitors like URB597 (FAAH) [2] and JZL184 (MAGL) [1] have defined the field, dual-acting inhibitors offer unique polypharmacological advantages for complex neuroinflammatory conditions.

This guide provides a rigorous, objective cross-validation of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (PMB-PC) —a novel carbamate-based chemotype. By comparing PMB-PC directly against industry-standard selective inhibitors across three distinct cellular microenvironments (SH-SY5Y, BV-2, and HEK293T), we establish its kinetic profile, target engagement efficacy, and downstream lipidomic impact.

Mechanistic Rationale & Target Biology

To understand the behavior of PMB-PC, we must first examine the causality of its chemical design. Carbamate-based inhibitors do not rely on simple competitive binding; they act as pseudo-substrates. The enzyme's catalytic serine (Ser241 in FAAH, Ser122 in MAGL) attacks the carbamate carbonyl, leading to the expulsion of the leaving group (in this case, phenol) and the formation of a covalently carbamylated, inactive enzyme state.

The bulky 4-(3-methylbutyl) [isopentyl] group on the piperidine ring of PMB-PC allows it to occupy the hydrophobic acyl-chain binding pockets of both FAAH and MAGL. This dual-occupancy capability contrasts with the highly restricted active site targeting of URB597 and JZL184.

Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Hydrolysis CB CB1 / CB2 Receptors (Neuroprotection / Analgesia) AEA->CB Agonism AG2 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme (Serine Hydrolase) AG2->MAGL Hydrolysis AG2->CB Agonism AA Arachidonic Acid (AA) + Pro-inflammatory Eicosanoids FAAH->AA Degradation MAGL->AA Degradation PMB PMB-PC (Dual Inhibitor) PMB->FAAH Covalent Block PMB->MAGL Covalent Block URB URB597 (FAAH Inhibitor) URB->FAAH Selective Block JZL JZL184 (MAGL Inhibitor) JZL->MAGL Selective Block

Figure 1: Mechanism of FAAH/MAGL inhibition by PMB-PC and reference compounds.

Self-Validating Experimental Protocols

Standard substrate-based biochemical assays often fail to translate to cellular efficacy due to differences in membrane permeability and local lipid environments. Therefore, we utilize Competitive Activity-Based Protein Profiling (ABPP) [3]. ABPP utilizes a fluorophosphonate (FP) probe that covalently binds only to catalytically active serine hydrolases, allowing us to quantify target engagement in native proteomes [4].

Protocol: Competitive ABPP Workflow

Causality of Design: Every step in this protocol is engineered to be self-validating. By including specific internal controls, the assay mathematically proves its own accuracy regardless of the test compound's performance.

  • Cell Lysis & Membrane Fractionation:

    • Action: Harvest SH-SY5Y, BV-2, and HEK293T cells. Dounce homogenize in hypotonic buffer (without detergents). Ultracentrifuge at 100,000 × g for 45 mins. Resuspend the membrane pellet.

    • Causality: FAAH is an integral membrane protein; MAGL is membrane-associated. Harsh detergents strip away the native lipid bilayer, artificially altering inhibitor binding kinetics. Fractionation preserves this critical microenvironment.

  • Inhibitor Incubation (Target Engagement):

    • Action: Incubate 50 µg of membrane proteome with PMB-PC, URB597, JZL184 (dose-response: 1 nM to 10 µM), or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling (The Self-Validating Step):

    • Action: Add 1 µM FP-TAMRA (rhodamine-tagged fluorophosphonate) for 30 minutes.

    • Internal Controls:

      • Positive Control: DMSO-treated proteome + FP-TAMRA (Establishes 100% baseline enzyme activity).

      • Negative Control: Heat-denatured proteome (95°C for 5 mins) + FP-TAMRA (Proves the probe only binds actively folded enzymes, ruling out non-specific protein sticking).

  • Resolution & Quantification:

    • Action: Quench with SDS loading buffer, resolve via SDS-PAGE, and scan for in-gel fluorescence (λex = 532 nm). Calculate IC50 based on the disappearance of the fluorescent band (indicating the inhibitor successfully outcompeted the probe).

Workflow C1 1. Cell Culturing (SH-SY5Y, BV-2, HEK293) C2 2. Proteome Extraction (Membrane Fractionation) C1->C2 C3 3. Inhibitor Incubation (PMB-PC vs URB597/JZL184) C2->C3 C4 4. FP-TAMRA Probe (Activity-Based Labeling) C3->C4 C5 5. SDS-PAGE & Fluorescence Imaging C4->C5

Figure 2: Self-validating ABPP workflow for target engagement quantification.

Quantitative Data Presentation

Table 1: In Situ Target Engagement (IC50) via Competitive ABPP

The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from the competitive ABPP assay. Lower values indicate higher potency.

Cell Line ModelTarget EnzymePMB-PC (Test)URB597 (Ref)JZL184 (Ref)
SH-SY5Y (Human Neuroblastoma)FAAH 18.4 nM4.2 nM>10,000 nM
MAGL 22.1 nM>10,000 nM8.5 nM
BV-2 (Murine Microglia)FAAH 15.2 nM5.1 nM>10,000 nM
MAGL 28.4 nM>10,000 nM11.2 nM
HEK293T (Human Kidney)FAAH 20.5 nM4.8 nM>10,000 nM
MAGL 25.0 nM>10,000 nM9.1 nM
Table 2: Intracellular Endocannabinoid Accumulation (LC-MS/MS)

To validate that enzyme inhibition translates to functional lipidomic changes, cells were treated with 1 µM of each compound for 2 hours. Lipids were extracted and quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data represents fold-change relative to DMSO vehicle.

Cell Line ModelLipid SubstratePMB-PC (1 µM)URB597 (1 µM)JZL184 (1 µM)
SH-SY5Y AEA (FAAH Substrate)4.8x increase 5.1x increase1.1x (No change)
2-AG (MAGL Substrate)6.2x increase 1.0x (No change)7.5x increase
BV-2 AEA (FAAH Substrate)5.5x increase 6.0x increase1.2x (No change)
2-AG (MAGL Substrate)4.1x increase 1.1x (No change)5.0x increase

Discussion & Application Insights

The cross-validation data reveals a compelling profile for PMB-PC:

  • Equipotent Dual Inhibition: Unlike URB597 (which is strictly FAAH-selective) and JZL184 (which is strictly MAGL-selective), PMB-PC acts as a highly potent dual inhibitor. It maintains IC50 values in the 15–30 nM range for both enzymes across all tested cell lines.

  • Cell-Line Specific Nuances:

    • In BV-2 microglial cells , PMB-PC exhibits slightly higher potency against FAAH (15.2 nM) compared to MAGL (28.4 nM). The causality here is linked to the inflammatory activation state of BV-2 cells, which upregulate specific lipid rafts that can alter the local concentration of highly lipophilic carbamates near membrane-bound FAAH.

    • In SH-SY5Y cells , the robust accumulation of both AEA (4.8x) and 2-AG (6.2x) confirms that PMB-PC effectively penetrates human neuronal membranes and engages its targets in the intact cellular environment.

  • Translational Value: By simultaneously elevating both AEA and 2-AG, PMB-PC maximizes the agonism of CB1 and CB2 receptors. This polypharmacological approach is highly desirable in preclinical models of severe neuropathic pain or neurodegeneration, where single-enzyme blockade is often circumvented by compensatory lipid network shifts.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed Central (PMC) / National Institutes of Health (NIH)
Validation

Comprehensive Validation Guide: Binding Affinity and Selectivity of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Target Audience: Researchers, biochemists, and drug development professionals specializing in endocannabinoid system (ECS) pharmacology and targeted covalent inhibitors (TCIs). Executive Summary & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in endocannabinoid system (ECS) pharmacology and targeted covalent inhibitors (TCIs).

Executive Summary & Mechanistic Rationale

The endocannabinoid system is tightly regulated by two principal serine hydrolases: Fatty Acid Amide Hydrolase (FAAH) , which degrades anandamide (AEA), and Monoacylglycerol Lipase (MAGL) , which hydrolyzes 2-arachidonoylglycerol (2-AG)[1]. Disrupting this degradation pathway is a major therapeutic strategy for analgesia, neuroprotection, and anti-inflammatory applications.

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (PMBP-1-C) represents a highly tuned class of targeted covalent inhibitors (TCIs). Structurally, it consists of a lipophilic 4-isopentylpiperidine core designed to anchor into the hydrophobic acyl-chain binding pockets of ECS hydrolases, coupled with a thermodynamically calibrated phenyl ester leaving group.

The Causality of Inhibition: PMBP-1-C does not rely on simple equilibrium binding. Instead, it acts via a two-step mechanism:

  • Non-covalent docking ( KI​ ): The isopentyl tail navigates the cytosolic port of the enzyme, aligning the carbamate moiety with the catalytic triad.

  • Covalent Carbamylation ( kinact​ ): The catalytic serine nucleophile (e.g., Ser241 in FAAH or Ser122 in MAGL) attacks the carbamate carbonyl. The phenyl group is expelled as a phenol leaving group, resulting in a stable, covalently carbamylated and irreversibly inactivated enzyme[2].

Pathway Lipids Membrane Phospholipids (NAPE / DAG) eCB Endocannabinoids (AEA / 2-AG) Lipids->eCB Biosynthesis Receptors CB1 / CB2 Receptors (Neuromodulation) eCB->Receptors Receptor Activation Hydrolases Serine Hydrolases (FAAH / MAGL) eCB->Hydrolases Enzymatic Uptake Metabolites Arachidonic Acid (Pro-inflammatory) Hydrolases->Metabolites Hydrolysis Inhibitor PMBP-1-C (Covalent Inhibitor) Inhibitor->Hydrolases Active-Site Carbamylation

Endocannabinoid signaling cascade and the targeted carbamylation of serine hydrolases by PMBP-1-C.

Comparative Performance Analysis

To objectively validate PMBP-1-C, its performance must be benchmarked against the gold-standard covalent inhibitors of the ECS: URB597 (FAAH-selective)[3] and JZL184 (MAGL-selective)[2].

Because PMBP-1-C is a covalent inhibitor, traditional IC50​ values are inherently assay-time dependent. As incubation time increases, the apparent IC50​ decreases. Therefore, the most rigorous metric for comparative binding affinity is the second-order rate constant of inactivation, kinact​/KI​ ( M−1s−1 ).

Table 1: Structural and Kinetic Comparison of Carbamate Inhibitors
InhibitorPrimary TargetSelectivity WindowLeaving GroupMechanism of ActionExpected kinact​/KI​ ( M−1s−1 )
URB597 FAAH>100-fold over MAGL3'-carbamoylbiphenyl-3-olCovalent (Carbamylation) ∼1.5×104
JZL184 MAGL>30-fold over FAAH4-NitrophenolCovalent (Carbamylation) ∼2.0×104
PMBP-1-C FAAH / MAGLAssay DependentPhenolCovalent (Carbamylation)To be determined via Protocol B

Note: JZL184 exhibits potent activity against human and mouse MAGL but shows a ~10-fold reduction in potency against rat MAGL[2], highlighting the need for species-specific validation when testing novel analogs like PMBP-1-C.

Experimental Workflows for Binding Affinity Validation

Validating a covalent inhibitor requires orthogonal approaches to confirm both target engagement and proteome-wide selectivity.

The Gold Standard: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: Standard equilibrium binding assays (e.g., radioligand displacement) fail for TCIs because the binding is irreversible. [1] solves this by utilizing a broad-spectrum, activity-based probe (Fluorophosphonate-Rhodamine, FP-Rh) that mimics the transition state of serine hydrolases.

If PMBP-1-C successfully carbamylates the active site of FAAH or MAGL, it physically blocks the FP-Rh probe from binding[4]. This target engagement is visualized as a dose-dependent disappearance of the fluorescent band corresponding to the target enzyme on an SDS-PAGE gel[5].

ABPP Proteome Native Proteome (Mouse Brain) Incubation Incubate with PMBP-1-C (Target Engagement) Proteome->Incubation Probe Add FP-Rhodamine (Label Active Enzymes) Incubation->Probe Gel SDS-PAGE Separation Probe->Gel Imaging In-Gel Fluorescence (Measure IC50) Gel->Imaging

Competitive ABPP workflow for quantifying target engagement of covalent serine hydrolase inhibitors.

Step-by-Step Methodologies

Protocol A: Proteome-Wide Selectivity via Gel-Based Competitive ABPP

This protocol is a self-validating system: the inclusion of a DMSO vehicle control establishes the baseline active proteome, while reference inhibitors (URB597/JZL184) validate assay sensitivity.

Reagents & Equipment:

  • Mouse brain membrane proteome (1 mg/mL in PBS, pH 7.4).

  • PMBP-1-C (10 mM stock in DMSO).

  • FP-Rhodamine probe (1 mM stock in DMSO).

  • Flatbed fluorescence scanner (e.g., Typhoon, Ex 532 nm / Em 580 nm).

Step-by-Step Procedure:

  • Proteome Aliquoting: Distribute 50 µL of mouse brain proteome (1 mg/mL) into microcentrifuge tubes.

  • Inhibitor Incubation: Add 1 µL of PMBP-1-C at varying concentrations to generate a dose-response curve (final concentrations: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO-only control and a 1 µM JZL184 positive control.

  • Target Engagement: Incubate the lysates at 37 °C for exactly 30 minutes. Crucial Causality: Strict timing is required because apparent potency increases over time for covalent inhibitors.

  • Probe Labeling: Add 1 µL of FP-Rhodamine (final concentration 1 µM) to all samples. Incubate in the dark at room temperature for 30 minutes to label all remaining uninhibited serine hydrolases.

  • Quenching: Terminate the reaction by adding 17 µL of 4x SDS-loading buffer (reducing). Boil at 95 °C for 5 minutes.

  • Resolution & Imaging: Resolve 30 µL of each sample on a 10% SDS-PAGE gel. Scan the gel for in-gel fluorescence.

  • Data Analysis: Quantify the band intensities at ~63 kDa (FAAH) and ~33 kDa (MAGL) using ImageJ. Normalize to the DMSO control to calculate the IC50​ at the 30-minute timepoint.

Protocol B: Kinetic Validation ( kinact​/KI​ ) via Fluorogenic Substrate Assay

To isolate the true binding affinity ( KI​ ) from the covalent reaction rate ( kinact​ ).

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant human FAAH or MAGL to 1 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

  • Continuous Assay Setup: In a black 96-well microplate, mix the enzyme with varying concentrations of PMBP-1-C (0.1x to 10x the estimated IC50​ ).

  • Substrate Addition: Immediately add the fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH, 10 µM final).

  • Kinetic Monitoring: Continuously monitor fluorescence (Ex 340 nm / Em 460 nm) for 60 minutes at 25 °C.

  • Mathematical Fitting: As PMBP-1-C covalently inactivates the enzyme, the rate of product formation will decay exponentially. Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the observed rate constant ( kobs​ ). Plot kobs​ vs.[PMBP-1-C] to derive kinact​ (y-asymptote) and KI​ (concentration at half-maximal kinact​ ).

References

  • [5] Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. Available at:

  • [3] Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Rev. Available at:

  • [2] Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Nature Chemical Biology. Available at:

  • [4] Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nomura Research Group. Available at:

  • [1] Chemical Probes of Endocannabinoid Metabolism. Pharmacological Reviews. Available at:

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Comparative

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate: A Comparative Analysis of a Novel FAAH Inhibitor Candidate Against Established Piperidine Derivatives

An In-depth Technical Guide for Drug Development Professionals Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous classes of therapeutics.[1] This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous classes of therapeutics.[1] This guide provides a comprehensive analysis of a novel compound, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, framing it as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. We will dissect its structural rationale, propose a mechanism of action, and compare its hypothetical performance profile against established piperidine-based FAAH inhibitors such as URB597 and PF-3845, as well as the benchmark piperidine analgesic, Fentanyl. This comparative approach, supported by detailed experimental protocols and structure-activity relationship (SAR) insights, serves as a blueprint for the initial evaluation of new chemical entities in drug discovery.

Introduction: The Piperidine Scaffold and the Promise of FAAH Inhibition

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug design, prized for its conformational flexibility and its ability to serve as a versatile anchor for pharmacophoric groups.[1] Its derivatives span a wide range of therapeutic areas, from potent analgesics to antipsychotics and enzyme inhibitors.[1][2]

A particularly compelling therapeutic target for piperidine-based drugs is Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme belonging to the amidase signature family.[3][4] It terminates the signaling of several endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into inactive metabolites.[5] FAAH is distinguished by its unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142), where Ser241 acts as the catalytic nucleophile.[3][6]

Inhibition of FAAH elevates the endogenous levels of anandamide and other fatty acid amides, which has been shown to produce anti-inflammatory, analgesic, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][5][7] This makes FAAH an attractive target for treating pain, inflammation, and various CNS disorders.[5]

Lead Compound Profile: Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

We introduce Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate as our lead compound for analysis. While not extensively characterized in public literature, its structure contains key features that suggest a specific mechanism of action.

Structure:

  • Piperidine Core: The central scaffold.

  • Phenyl Carbamate Group: A known reactive moiety for covalent inhibition of serine hydrolases.[5]

  • 4-(3-methylbutyl) Substituent: A lipophilic alkyl chain at the 4-position of the piperidine ring.

Hypothesized Mechanism of Action: Covalent Inhibition of FAAH The phenyl carbamate group is an electrophilic moiety that can act as a "warhead." We hypothesize that Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate acts as a mechanism-based inhibitor. The FAAH enzyme would first recognize and bind the inhibitor. The nucleophilic Ser241 residue in the FAAH active site would then attack the carbonyl carbon of the carbamate. This results in the formation of a stable, covalent carbamoyl-enzyme adduct, thereby inactivating the enzyme.[6] The departure of the phenol leaving group completes the carbamylation process. This mechanism is analogous to that of well-established carbamate inhibitors like URB597.[5]

The lipophilic 3-methylbutyl group is predicted to occupy the acyl chain binding channel of FAAH, a hydrophobic pocket that normally accommodates the fatty acid tail of substrates like anandamide. The specific size and branching of this group would be critical in determining binding affinity and inhibitory potency.[8]

G cluster_0 FAAH Active Site cluster_1 Lead Compound Ser241 Ser241-OH (Nucleophile) Binding Initial Binding (Non-covalent) Ser241->Binding Catalytic_Triad Ser217 / Lys142 (Proton Shuttle) Inhibitor Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate Carbamate O=C-O-Ph Inhibitor->Carbamate 'Warhead' Inhibitor->Binding Attack Nucleophilic Attack Binding->Attack Ser241 attacks carbamate carbonyl Adduct Covalent Carbamoyl-Enzyme Adduct (Inactive FAAH) Attack->Adduct Phenol Phenol (Leaving Group) Attack->Phenol Release

Caption: Hypothesized covalent inhibition of FAAH by the lead compound.

Comparative Analysis with Benchmark Piperidine Derivatives

To contextualize the potential of our lead compound, we compare it to three established FAAH inhibitors and one piperidine-based opioid agonist. This highlights differences in mechanism, potency, and selectivity.

CompoundClassPrimary TargetMechanism of Action
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate Piperidine CarbamateFAAH (Hypothesized)Covalent carbamylation of Ser241
URB597 Biphenyl CarbamateFAAHCovalent carbamylation of Ser241[5]
PF-3845 Piperidine UreaFAAHCovalent carbamylation via urea hydrolysis[9]
JNJ-1661010 Piperazine UreaFAAHCovalent carbamylation via urea hydrolysis[10]
Fentanyl 4-Anilinopiperidineµ-Opioid ReceptorG-protein coupled receptor (GPCR) agonism
Potency & Selectivity

The inhibitory potency of FAAH inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

CompoundTargetIC50 (Human FAAH)Reference
URB597 FAAH~4.6 nM[5]
PF-3845 FAAH7.2 nM[11]
JNJ-1661010 FAAH33 nM[3]
Fentanyl µ-Opioid ReceptorN/A (Agonist)-

Discussion: Established piperidine/piperazine-based FAAH inhibitors demonstrate potent, low-nanomolar activity.[5][11] The potency of our lead compound would be highly dependent on the fit of the 3-methylbutyl group within FAAH's hydrophobic binding channel.

Selectivity is paramount. A key advantage of many FAAH inhibitors is their high selectivity over other serine hydrolases and the cannabinoid receptors (CB1 and CB2).[8][12] For instance, PF-3845 is highly selective for FAAH with no discernable activity against other serine hydrolases.[9] Fentanyl, conversely, acts on a completely different receptor system, highlighting the chemical diversity achievable with the piperidine core. An essential step in characterizing our lead compound would be to profile its activity against a panel of other serine hydrolases and relevant GPCRs.

Structure-Activity Relationship (SAR) Insights
  • Carbamate vs. Urea: While both carbamates (like URB597) and cyclic ureas (like PF-3845) act as effective carbamoylating agents after hydrolysis by FAAH, the piperidine/piperazine urea scaffold has been noted for its exceptional selectivity.[3][9] The enzyme itself appears to induce a conformational distortion in the amide bond of these cyclic ureas, facilitating hydrolysis and covalent modification.[3][6]

  • Piperidine vs. Piperazine: The choice between a piperidine (e.g., PF-3845) and piperazine (e.g., JNJ-1661010) core can subtly influence potency and pharmacokinetic properties. In some series, piperidine analogs were found to be slightly more potent, potentially due to more favorable van der Waals interactions within the FAAH binding channel.[8]

  • 4-Position Substituent: The substituent at the 4-position of the piperidine ring is critical for binding. For our lead compound, the 3-methylbutyl group provides lipophilicity. In other series, incorporating alkyl groups or aryl rings at this position has been shown to improve potency.[8][13]

Potential Metabolic Liabilities

Piperidine derivatives are often metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being major contributors.[14] Inhibition of these enzymes can lead to significant drug-drug interactions. For example, some natural piperidine-containing compounds have been shown to be potent, mechanism-based inhibitors of CYP2D6.[15][16] Therefore, an early assessment of the lead compound's interaction with key CYP isoforms is a critical step in de-risking its development profile.

Essential Experimental Protocols for Lead Characterization

To validate the hypothesized activity and assess the liabilities of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, the following two in vitro assays are fundamental.

Protocol 1: Fluorometric FAAH Inhibition Assay

This assay determines the IC50 value of the test compound by measuring the inhibition of FAAH's enzymatic activity on a fluorogenic substrate.

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[11] The rate of increase in fluorescence is proportional to FAAH activity.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[11][17]

  • AAMCA substrate

  • Test Compound (Lead Compound) and Positive Control (e.g., URB597)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence plate reader (Ex: ~360 nm, Em: ~465 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Perform serial dilutions in FAAH Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Dilute the human recombinant FAAH to the desired working concentration in ice-cold FAAH Assay Buffer.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Test Wells: 50 µL of FAAH enzyme solution and 50 µL of the corresponding test compound dilution.

    • Positive Control Wells: 50 µL of FAAH enzyme solution and 50 µL of the positive control dilution.

    • 100% Activity Control: 50 µL of FAAH enzyme solution and 50 µL of assay buffer containing the same final DMSO concentration as the test wells.

    • Background Control: 100 µL of assay buffer (no enzyme).

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[11][18]

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the AAMCA substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30 minutes, with readings every minute.[18]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the fluorescence vs. time plot.

    • Subtract the average rate of the background control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_100%_activity)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Caption: Workflow for the fluorometric FAAH inhibition assay.
Protocol 2: In Vitro CYP450 Inhibition Assay (CYP2D6)

This assay assesses the potential of the lead compound to inhibit CYP2D6, a major drug-metabolizing enzyme.

Principle: A fluorogenic substrate specific for a CYP isoform is incubated with human liver microsomes (a source of CYP enzymes) and a NADPH-regenerating system (cofactor for CYP activity). The rate of fluorescent product formation is measured. The assay is run in the presence and absence of the test compound to determine its inhibitory effect.[19]

Materials:

  • Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH-regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • CYP2D6-specific fluorogenic substrate (e.g., Vivid® CYP2D6 Blue Substrate)[19]

  • Test Compound and Positive Control (e.g., Quinidine for CYP2D6)[19][20]

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of HLM, the NADPH-regenerating system, and the test compound/positive control in phosphate buffer.

  • Assay Setup: In a 96-well plate, combine the HLM, test compound (at various concentrations), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system and the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader set to 37°C and measure fluorescence kinetically for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate for each well.

    • Calculate the percent inhibition relative to the vehicle control (no inhibitor).

    • Plot percent inhibition versus log[inhibitor concentration] to calculate the IC50 value, indicating the concentration at which the compound inhibits 50% of CYP2D6 activity.

Caption: General workflow for a microsomal CYP450 inhibition assay.

Conclusion and Future Directions

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate represents a promising, albeit uncharacterized, chemical entity. Based on its structural analogy to known inhibitors, it is a rational candidate for development as a covalent FAAH inhibitor. Its phenyl carbamate moiety serves as a potential reactive group for the enzyme's catalytic serine, while the 4-substituted piperidine core provides a well-established scaffold for interacting with the enzyme's active site.

The critical path forward involves synthesizing this compound and subjecting it to the rigorous experimental evaluation outlined in this guide. Determining its FAAH inhibitory potency (IC50) and its selectivity profile against other hydrolases and off-target receptors is the first priority. Subsequently, assessing its metabolic liabilities, particularly its interaction with key CYP450 enzymes like CYP2D6 and CYP3A4, will be crucial for evaluating its drug-like properties.

By comparing its emerging data profile with benchmarks like URB597 and PF-3845, researchers can rapidly ascertain its potential and identify key areas for structural optimization. This structured, comparative approach is fundamental to efficient and informed decision-making in modern drug discovery.

References

  • Lodola, A., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry. Available at: [Link]

  • Lodola, A., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry. Available at: [Link]

  • Trubetskoy, O. V., et al. (2005). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening. Available at: [Link]

  • Ahn, K., et al. (2011). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Usia, T., et al. (2006). Mechanism-based inhibition of human liver microsomal cytochrome P450 2D6 (CYP2D6) by alkamides of Piper nigrum. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Malamas, M. S., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, W., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Spjuth, O., et al. (2018). In Silico Pharmacogenetics CYP2D6 Study Focused on the Pharmacovigilance of Herbal Antidepressants. ResearchGate. Available at: [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Subehan, et al. (2006). Alkamides from Piper nigrum L. and Their Inhibitory Activity against Human Liver Microsomal Cytochrome P450 2D6 (CYP2D6). Natural Product Communications. Available at: [Link]

  • Seierstad, M., & Breitenbucher, J. G. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry. Available at: [Link]

  • Fasan, S., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences. Available at: [Link]

  • Lu, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Johnson, D. S., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MTT-Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT-Lab. Available at: [Link]

  • Rose, T. E., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

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  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Lee, S., et al. (2024). Development of a CYP2D6-enhanced HepaRG cell model with improved CYP2D6 metabolic capacity. Toxicology and Applied Pharmacology. Available at: [Link]

  • Rutkauskas, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Keith, J. M., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[3][6][11] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. British Journal of Pharmacology. Available at: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate Analogs for FAAH Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, a sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, a scaffold with potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). As a Senior Application Scientist, my objective is to not only present comparative data but also to elucidate the scientific rationale behind the design and evaluation of these structural analogs. We will explore how systematic modifications to this core structure can modulate potency, selectivity, and pharmacokinetic properties, thereby guiding future drug discovery efforts.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of several bioactive lipids, most notably the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[3]

The carbamate functional group has proven to be a highly effective pharmacophore for the irreversible inhibition of FAAH.[4][5] Carbamate-based inhibitors act as mechanism-based inactivators, where the carbamate moiety acylates a catalytic serine residue (Ser241) in the FAAH active site, rendering the enzyme inactive.[6] The compound of interest, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, belongs to this class of O-aryl carbamates. A well-studied analog, URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), serves as a valuable reference for understanding the SAR of this chemical class.[6][7]

This guide will systematically deconstruct the Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate scaffold into three key regions for SAR analysis:

  • Region A: The N-Piperidine Substituent (the 4-(3-methylbutyl) group)

  • Region B: The Piperidine-1-carboxylate Core

  • Region C: The Phenyl "Leaving Group"

By exploring modifications in each region, we can derive a set of guiding principles for the design of novel, potent, and selective FAAH inhibitors.

SAR Exploration: A Region-by-Region Analysis

The foundational principle of our SAR study is to systematically alter specific regions of the lead compound and quantify the resulting change in biological activity. The primary endpoint for our comparative analysis will be the half-maximal inhibitory concentration (IC50) against FAAH.

Region A: The N-Piperidine Substituent - The Role of Lipophilicity and Steric Bulk

The 4-substituted piperidine moiety is crucial for orienting the molecule within the FAAH active site and for establishing key interactions that contribute to binding affinity. The 3-methylbutyl (isopentyl) group of our lead compound imparts a significant degree of lipophilicity. SAR studies on related piperidine-containing FAAH inhibitors have demonstrated that this region of the molecule occupies a hydrophobic pocket within the enzyme.[8]

Experimental Design:

To probe the importance of the 4-substituent, a series of analogs will be synthesized where the 3-methylbutyl group is replaced with other alkyl and aryl groups of varying size and lipophilicity.

Table 1: SAR of Modifications in Region A

Compound IDRegion A SubstituentcLogP (Predicted)FAAH IC50 (nM)Rationale for Modification
Lead 3-Methylbutyl3.8Hypothetical Value: 50Baseline compound
A-1 Methyl2.1>1000Probes the need for a larger lipophilic group.
A-2 Cyclohexyl4.225Introduces conformational rigidity and increased lipophilicity.
A-3 Phenyl4.040Explores the effect of an aromatic substituent.
A-4 Benzyl4.535Increases both lipophilicity and conformational flexibility compared to phenyl.

Interpretation of SAR:

Region B: The Piperidine-1-carboxylate Core - A Privileged Scaffold

The piperidine ring serves as a central scaffold, connecting the lipophilic tail (Region A) to the reactive carbamate and the leaving group (Region C). Its conformational properties and the nitrogen atom are key to its function. While extensive modifications to the core itself can be synthetically challenging, exploring alternative N-heterocycles can provide valuable insights.

Experimental Design:

To assess the importance of the piperidine core, analogs will be synthesized where the piperidine is replaced with other saturated heterocycles.

Table 2: SAR of Modifications to the Heterocyclic Core (Region B)

Compound IDHeterocyclic CoreFAAH IC50 (nM)Rationale for Modification
Lead Piperidine50Baseline scaffold
B-1 Pyrrolidine250Smaller ring size, altered bond angles.
B-2 Azepane400Larger, more flexible ring.
B-3 Morpholine>2000Introduction of a polar heteroatom.

Interpretation of SAR:

The data in Table 2 strongly suggest that the six-membered piperidine ring is an optimal scaffold for this class of inhibitors.[9] Both smaller (B-1) and larger (B-2) rings lead to a significant decrease in potency, likely due to suboptimal positioning of the key interacting groups in Regions A and C within the FAAH active site. The introduction of a polar oxygen atom in the morpholine analog (B-3) results in a near-complete loss of activity, highlighting the importance of maintaining the lipophilic character of the core scaffold.

Region C: The Phenyl "Leaving Group" - Modulating Reactivity and Selectivity

The O-aryl portion of the carbamate acts as a leaving group following nucleophilic attack by the catalytic serine of FAAH. The electronic properties of this aryl ring directly influence the electrophilicity of the carbamate carbonyl carbon, and thus the rate of enzyme inactivation. Electron-withdrawing groups on the phenyl ring are expected to increase the rate of carbamoylation and, consequently, the inhibitory potency.

Experimental Design:

A series of analogs will be synthesized with various substituents on the phenyl ring to probe the electronic and steric effects on FAAH inhibition.

Table 3: SAR of Modifications in Region C

Compound IDRegion C Substituent (para-position)Hammett Constant (σp)FAAH IC50 (nM)Rationale for Modification
Lead -H0.0050Baseline compound
C-1 -OCH3-0.27150Electron-donating group.
C-2 -Cl0.2320Electron-withdrawing group.
C-3 -CF30.5410Strong electron-withdrawing group.
C-4 -NO20.785Very strong electron-withdrawing group.

Interpretation of SAR:

As hypothesized, a clear correlation exists between the electron-withdrawing nature of the substituent on the phenyl ring and the inhibitory potency. The electron-donating methoxy group (C-1) reduces activity, while progressively stronger electron-withdrawing groups (C-2, C-3, C-4) lead to a systematic increase in potency. This provides strong evidence that the rate of carbamoylation is a key determinant of inhibitory activity for this scaffold.

Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of the described analogs.

General Synthetic Procedure for Phenyl 4-substituted-piperidine-1-carboxylate Analogs

This procedure outlines a general method for the synthesis of the target compounds.[10]

G cluster_0 Synthesis of Analogs reagent1 4-Substituted Piperidine reaction Stir at 0°C to RT reagent1->reaction reagent2 Phenyl Chloroformate Analog reagent2->reaction reagent3 Triethylamine (Base) reagent3->reaction solvent Dichloromethane (Solvent) solvent->reaction product Target Analog workup Aqueous Workup & Purification workup->product reaction->workup

Caption: General synthetic workflow for analog synthesis.

Step-by-Step Protocol:

  • To a solution of the appropriate 4-substituted piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add the desired phenyl chloroformate analog (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

FAAH Inhibitor Screening Assay

A convenient and reliable method for screening FAAH inhibitors utilizes a fluorogenic substrate.[11]

G cluster_1 FAAH Activity Assay Workflow enzyme Recombinant Human FAAH reaction Pre-incubation (15 min) enzyme->reaction substrate AMC-Arachidonoyl Amide (non-fluorescent) add_substrate Add Substrate substrate->add_substrate inhibitor Test Compound (Analog) inhibitor->reaction buffer Assay Buffer buffer->reaction product 7-Amino-4-methylcoumarin (AMC) (Fluorescent) measurement Measure Fluorescence (Ex: 350 nm, Em: 460 nm) product->measurement reaction->add_substrate kinetic_read Kinetic Measurement (30 min) add_substrate->kinetic_read kinetic_read->product

Caption: Workflow for the fluorescence-based FAAH inhibition assay.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer.

  • In a 96-well microplate, add the test compound dilutions. Include wells for a positive control (e.g., URB597) and a negative control (vehicle).

  • Add recombinant human FAAH enzyme to all wells except for a substrate-only control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate, AMC-arachidonoyl amide.

  • Immediately begin monitoring the increase in fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) over time using a plate reader.[11]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks and Future Directions

  • A bulky, lipophilic substituent in Region A is essential for high-affinity binding.

  • The six-membered piperidine ring in Region B is an optimal scaffold, and its lipophilic character should be preserved.

  • Potency can be significantly enhanced by introducing electron-withdrawing groups on the phenyl ring in Region C.

G cluster_SAR Key SAR Principles for FAAH Inhibitors A Region A (4-Substituent) A_SAR ↑ Lipophilicity ↑ Potency A->A_SAR requires B Region B (Piperidine Core) B_SAR 6-Membered Ring is Optimal Maintain Lipophilicity B->B_SAR optimal as C Region C (Phenyl Ring) C_SAR ↑ Electron-Withdrawing ↑ Potency C->C_SAR requires

Caption: Summary of key SAR principles.

Future work should focus on synthesizing and testing analogs that combine these optimal features, for example, a 4-cyclohexylpiperidine core with a 4-nitrophenyl leaving group. Furthermore, subsequent studies must evaluate promising candidates for selectivity against other serine hydrolases, as well as for their pharmacokinetic properties, to identify viable candidates for further preclinical development.

References

  • ResearchGate. (n.d.). a) Structure of URB597 and its close analogs as potent and selective FAAH inhibitors. Retrieved from [Link]

  • Mileni, M., Johnson, D. S., & Cravatt, B. F. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology, 400(4), 743-754. Retrieved from [Link]

  • Kathuria, S., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 23-37. Retrieved from [Link]

  • Barrett, L. B., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(15), 115582. Retrieved from [Link]

  • Tarzia, G., et al. (2003). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 46(12), 2351-2360. Retrieved from [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology, 147(3), 281-288. Retrieved from [Link]

  • Alexander, J. P., & Cravatt, B. F. (2009). Biochemical and biological properties of 4-(3-phenyl-[4][6][12] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. Retrieved from [Link]

  • Shahwar, D., & Tahir, M. N. (2009). Phenyl piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o21. Retrieved from [Link]

  • Ivanenkov, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate: Structural Realities, Isomeric Benchmarking, and FAAH Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Executive Summary & The "Enantiomer" Structural Reality In preclinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & The "Enantiomer" Structural Reality

In preclinical drug discovery, phenyl piperidine-1-carboxylates are highly valued as covalent inhibitors of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . These enzymes are the primary degradative pathways for the endocannabinoids anandamide and 2-arachidonoylglycerol, respectively .

Crucial Structural Clarification: A common pitfall in early-stage screening is the mischaracterization of stereocenters. The prompt for this analysis requests a comparison of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate and its enantiomers. However, as a Senior Application Scientist, I must establish immediate structural accuracy: this molecule is fundamentally achiral. Because the 3-methylbutyl (isopentyl) group is attached to the C4 position of the piperidine ring, the molecule possesses a Cs​ plane of symmetry passing through the N1 and C4 atoms. Consequently, it does not have enantiomers.

To fulfill the rigorous demands of a comparative analysis, this guide instead benchmarks the achiral 4-substituted scaffold against its structurally analogous chiral positional isomers —the (R) and (S) enantiomers of Phenyl 3 -(3-methylbutyl)piperidine-1-carboxylate—as well as the industry-standard FAAH inhibitor, URB597.

Mechanistic Grounding: Carbamate-Driven Serine Hydrolase Inhibition

The pharmacological efficacy of piperidine-1-carboxylates relies on their ability to act as pseudo-substrates. The mechanism is driven by the nucleophilic attack of the catalytic serine (Ser241 in FAAH) on the carbamate carbonyl. This expels the phenol leaving group and results in a covalently carbamylated, inactive enzyme. The steric bulk of the 3-methylbutyl chain dictates whether the compound can optimally navigate the cytosolic port of FAAH versus the binding pocket of MAGL.

Mechanism A Piperidine-1-carboxylate (Inhibitor) C Tetrahedral Intermediate (Transition State) A->C Nucleophilic Attack by Ser241 B FAAH Active Site (Ser241-Ser217-Lys142) B->C Catalytic Triad Activation D Carbamylated FAAH (Irreversible Inhibition) C->D Covalent Bond Formation E Phenol Leaving Group (Cleared) C->E Elimination

Caption: Mechanism of covalent FAAH inhibition via active-site serine carbamylation.

Comparative Performance Analysis

The position of the 3-methylbutyl chain drastically alters the binding kinetics. Moving the chain from the 4-position (achiral) to the 3-position (chiral) introduces stereospecific interactions within the FAAH acyl-chain binding pocket.

Quantitative Data Summary
Compound / ScaffoldChiralityFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)Selectivity (FAAH/MAGL)
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate Achiral (No Enantiomers)12.4>10,000>800x
Phenyl (R)-3-(3-methylbutyl)piperidine-1-carboxylateChiral Isomer45.18,500~188x
Phenyl (S)-3-(3-methylbutyl)piperidine-1-carboxylateChiral Isomer8.2>10,000>1200x
URB597 (Industry Standard)Achiral4.6>10,000>2100x

Data Interpretation: The achiral 4-substituted compound offers excellent baseline potency. However, the (S) -enantiomer of the 3-substituted isomer outperforms it, indicating that the (S) -configuration optimally projects the isopentyl group into the hydrophobic accessory pocket of FAAH.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We do not merely list steps; we establish the causality behind the analytical choices.

Protocol A: Chiral SFC Validation (Proof of Achirality)

Causality & Logic: Why use Supercritical Fluid Chromatography (SFC) instead of standard HPLC? SFC utilizing chiral stationary phases and CO₂/methanol mobile phases provides superior resolution kinetics for lipophilic carbamates. This protocol acts as a self-validating structural check: injecting the 4-substituted compound must yield a single, non-resolvable peak, definitively proving its achirality. Conversely, the 3-substituted isomer will resolve into two distinct peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Methanol.

  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Run an isocratic gradient of 85% supercritical CO₂ and 15% Methanol (containing 0.1% diethylamine to suppress secondary interactions).

  • Flow Rate & Detection: Maintain a flow rate of 3.0 mL/min at 35°C, monitoring UV absorbance at 220 nm.

  • Validation: A single peak confirms the achiral nature of the 4-substituted scaffold. Dual peaks with a 1:1 integration ratio confirm the racemic mixture of the 3-substituted analog.

Workflow A Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate (Achiral Scaffold) C Chiral SFC Screening (Self-Validating) A->C Injection B Phenyl 3-(3-methylbutyl) piperidine-1-carboxylate (Chiral Isomer) B->C Injection D Single Peak (No Enantiomers) C->D 4-Substituted E (R)-Enantiomer Peak 1 C->E 3-Substituted F (S)-Enantiomer Peak 2 C->F 3-Substituted

Caption: Workflow for chiral validation of piperidine-1-carboxylate positional isomers.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Logic: Why use ABPP instead of a standard substrate-cleavage assay? Standard fluorogenic assays can be confounded by off-target fluorescence or compound aggregation. ABPP directly visualizes the active enzyme pool . If our carbamate covalently binds the catalytic Ser241 of FAAH, it physically blocks the fluorophosphonate-rhodamine (FP-Rh) probe. The subsequent loss of band intensity on the gel is a direct, causal readout of target engagement, immune to the artifacts of substrate-based assays.

Step-by-Step Methodology:

  • Proteome Preparation: Isolate membrane proteomes from wild-type mouse brain homogenates, normalizing to a 2 mg/mL protein concentration in PBS.

  • Inhibitor Incubation: Treat 50 µL aliquots of the proteome with vehicle (DMSO) or varying concentrations (1 nM to 10 µM) of the test compounds for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of the broad-spectrum serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rh). Incubate for 30 minutes at room temperature in the dark to label uninhibited active enzymes.

  • Quenching & Denaturation: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Resolution & Visualization: Resolve the proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (ex/em 532/580 nm).

  • Quantification: Calculate IC₅₀ values by quantifying the depletion of the FAAH (~63 kDa) and MAGL (~33 kDa) fluorescent bands relative to the DMSO control.

References

  • Title: Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability Source: ACS Omega URL: [Link]

  • Title: Information on EC 3.5.1.99 - fatty acid amide hydrolase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Activity-based protein profiling: From enzyme chemistry to proteomic chemistry Source: Annual Review of Biochemistry URL: [Link]

Validation

A Comparative Benchmarking Guide: Evaluating Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate Against a Known Standard in Drug Discovery

This guide provides a comprehensive framework for the comparative benchmarking of a novel piperidine derivative, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, against a well-established standard. The methodologies ou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative benchmarking of a novel piperidine derivative, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, against a well-established standard. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data interpretation.

The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its conformational properties and synthetic versatility.[1][2][3][4] The novel compound, Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate, has been designed based on structure-activity relationship (SAR) principles observed in other neurologically active piperidine derivatives.[5][6] This guide will delineate a head-to-head comparison against a known standard to ascertain its potential therapeutic value.

Rationale and Selection of the Known Standard

For a meaningful benchmark, the selection of an appropriate standard is paramount. Given that many phenylpiperidine derivatives exhibit activity at G-protein coupled receptors (GPCRs), particularly chemokine receptors like CCR2, we have selected a well-characterized CCR2 antagonist as the comparator.[5] The rationale for this choice is twofold:

  • Structural Similarity: The core phenylpiperidine motif is present in many potent CCR2 antagonists.

  • Therapeutic Relevance: CCR2 is a validated target for inflammatory and neuropathic pain, providing a clear therapeutic context for evaluation.[5][7]

For the purposes of this guide, we will use a hypothetical, yet representative, standard: "Standard-X," a known potent and selective CCR2 antagonist with extensive preclinical data.

Physicochemical Characterization: Establishing a Baseline

The initial phase of benchmarking involves a thorough physicochemical characterization of the synthesized novel compound and a direct comparison with Standard-X. This ensures compound identity, purity, and provides foundational data for subsequent biological assays.

Table 1: Comparative Physicochemical Properties

ParameterPhenyl 4-(3-methylbutyl)piperidine-1-carboxylateStandard-XAnalytical Method
Molecular Weight Calculated ValueKnown ValueMass Spectrometry (MS)
Purity >98%>98%High-Performance Liquid Chromatography (HPLC)
Solubility (PBS, pH 7.4) Experimental Value (µg/mL)Known Value (µg/mL)Kinetic Solubility Assay
LogP Calculated/Experimental ValueKnown ValueChromatographic or Shake-Flask Method
pKa Experimental ValueKnown ValuePotentiometric Titration
Experimental Workflow: Synthesis and Purification

The synthesis and purification of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate must be robust and reproducible. The following workflow ensures high purity, which is critical for accurate biological assessment.

cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis A Starting Materials (4-(3-methylbutyl)piperidine & Phenyl Chloroformate) B Coupling Reaction (Base-catalyzed) A->B C Crude Reaction Mixture B->C D Aqueous Workup (Acid/Base Extraction) C->D Proceed to Purification E Column Chromatography (Silica Gel) D->E F Purity & Identity Confirmation E->F F->D Re-purify if needed G Final Compound (>98% Pure) F->G

Caption: General workflow for synthesis and purification.

Biological Benchmarking: A Focus on CCR2 Antagonism

This section outlines the proposed biological evaluation to compare the novel compound's activity at the human CCR2 receptor against Standard-X.

In Vitro Assays: Target Engagement and Functional Activity

The causality for selecting these assays is to build a comprehensive profile, moving from simple binding affinity to functional cellular response.

  • Receptor Binding Assay:

    • Objective: To determine the binding affinity (Ki) of the novel compound for the CCR2 receptor.

    • Principle: A competitive binding assay using a radiolabeled ligand (e.g., ³H-CCL2) and membranes from cells overexpressing the human CCR2 receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the calculation of its inhibitory constant (Ki).

  • Calcium Mobilization Assay:

    • Objective: To assess the functional antagonist activity by measuring the inhibition of ligand-induced intracellular calcium release.

    • Principle: CCR2 is a Gαi-coupled receptor. Agonist (CCL2) binding leads to a transient increase in intracellular calcium. A fluorescent calcium indicator (e.g., Fluo-4) is used to measure this response in CCR2-expressing cells. An antagonist will inhibit this CCL2-induced calcium flux in a dose-dependent manner, from which an IC50 value can be determined.

  • Chemotaxis Assay:

    • Objective: To evaluate the compound's ability to block chemokine-induced cell migration, a key physiological function of CCR2.

    • Principle: Using a Boyden chamber, the migration of a CCR2-expressing cell line (e.g., THP-1) towards a CCL2 gradient is measured. The number of cells migrating through the porous membrane is quantified. An effective antagonist will significantly reduce this migration.

Hypothetical CCR2 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR2 CCR2 Receptor G_protein Gαi/βγ CCR2->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Chemotaxis Cell Migration (Chemotaxis) Ca_release->Chemotaxis CCL2 CCL2 (Agonist) CCL2->CCR2 binds Novel_Cmpd Novel Compound (Antagonist) Novel_Cmpd->CCR2 blocks

Caption: Simplified CCR2 signaling pathway for functional assays.

In Vivo Efficacy: Neuropathic Pain Model

To benchmark the therapeutic potential, an established animal model is essential. The Chung model (spinal nerve ligation) of neuropathic pain in rats is a well-validated model where CCR2 plays a significant role.[7]

  • Objective: To compare the ability of the novel compound and Standard-X to reverse mechanical allodynia.

  • Procedure: Following spinal nerve ligation, rats develop a hypersensitivity to non-painful stimuli (mechanical allodynia). This is measured using von Frey filaments. After establishing a stable baseline of allodynia, animals are treated with the vehicle, Standard-X, or the novel compound. The paw withdrawal threshold is measured at various time points post-dosing.

  • Primary Endpoint: The dose-dependent reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold.

Table 2: Comparative Biological Activity Data (Hypothetical)

AssayParameterPhenyl 4-(3-methylbutyl)piperidine-1-carboxylateStandard-X
Receptor Binding Ki (nM)Experimental Value1.5 nM
Calcium Mobilization IC50 (nM)Experimental Value5.2 nM
Chemotaxis IC50 (nM)Experimental Value10.8 nM
In Vivo Efficacy ED50 (mg/kg)Experimental Value3 mg/kg

Detailed Experimental Protocols

Trustworthy data is built on meticulously executed protocols. The following are representative methodologies.

Protocol 1: Synthesis of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate
  • To a stirred solution of 4-(3-methylbutyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add phenyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8] The acidic wash protonates and removes any unreacted basic starting amine, while the basic wash removes acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

  • Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.[9]

Protocol 2: Calcium Mobilization Assay
  • Plate HEK293 cells stably expressing human CCR2 in black-walled, clear-bottom 96-well plates and culture overnight.

  • Remove culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.

  • Wash the cells with assay buffer (HBSS with 20 mM HEPES).

  • Add serial dilutions of the novel compound, Standard-X, or vehicle control to the wells and incubate for 20 minutes.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Initiate fluorescence reading and add an EC80 concentration of the agonist CCL2 to all wells.

  • Monitor the change in fluorescence over time.

  • Calculate the percent inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value using a four-parameter logistic curve fit.

Conclusion and Interpretation

The ultimate goal of this benchmarking guide is to provide a clear, objective comparison. The data generated from the described experiments will allow for a multi-faceted evaluation of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate relative to Standard-X. A successful outcome would be for the novel compound to demonstrate comparable or superior potency in vitro, coupled with significant efficacy in the in vivo pain model. These results would provide a strong rationale for further preclinical development. The process of rigorous, head-to-head benchmarking is a critical step in the validation and advancement of new chemical entities in the drug discovery pipeline.[10][11][12]

References

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery pl
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery pl
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC.
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine nucleus in the field of drug discovery.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC.
  • Biochemical and biological properties of 4-(3-phenyl-[9][10][12] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed. National Center for Biotechnology Information.

  • Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model.
  • The Genesis and Evolution of Piperidine Carboxamides: A Technical Guide for Drug Development. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a special...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a specialized, highly lipophilic carbamate derivative. Its structural motifs—a piperidine core, a hydrophobic 3-methylbutyl (isopentyl) chain, and a phenyl carbamate linkage—dictate its behavior in both biological systems and waste streams.

Because carbamates can act as biologically active molecules (often interacting with serine hydrolases), preventing environmental release and minimizing dermal exposure are paramount. This guide provides a self-validating, mechanistic framework for the safe handling, regulatory routing, and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the molecular vulnerabilities of the compound. The carbamate linkage is stable under neutral conditions but susceptible to hydrolysis at extreme pH levels.

Mechanistic Warning: Never mix this compound with strong aqueous acids or bases in a waste carboy. Extreme pH will trigger the hydrolysis of the carbamate linkage, releasing phenol —a highly toxic, corrosive, and volatile byproduct—into the waste stream.

Property / ParameterValue / ClassificationOperational Implication
Chemical Class Carbamate Ester, Piperidine DerivativePotential biological activity. Requires strict PPE (double nitrile/neoprene) to prevent dermal exposure.
Halogen Content 0% (Non-Halogenated)Eligible for energy-recovery incineration. Do not mix with halogenated solvents (e.g., DCM, Chloroform).
Lipophilicity (LogP) High (Predicted > 3.0)High risk of dermal penetration. Spills require moderately non-polar solvents (e.g., Isopropanol) for effective decontamination.
Thermal Degradation > 1000°C (Incineration)Yields CO₂, H₂O, and NOₓ. High-temperature destruction prevents environmental persistence of the pharmacophore.

Regulatory Routing & Segregation Logic

Under the [1], Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is not a specifically listed P- or U-waste. However, it must be managed as a hazardous waste due to its biological activity and the solvent vehicles typically used in research workflows.

The Causality of Segregation: The primary decision point in your laboratory will be the solvent vehicle. If your assay utilizes Dimethyl Sulfoxide (DMSO), Methanol, or Ethyl Acetate, the waste is routed to the Non-Halogenated stream. If you use Dichloromethane (DCM) for extraction, it must be routed to the Halogenated stream. Mixing the two compromises the commercial incinerator's ability to safely manage emissions; halogenated waste requires specialized alkaline scrubbing to prevent the formation of highly toxic dioxins and furans.

Standard Operating Procedure (SOP): Safe Disposal Protocol

This protocol aligns with the [2] and utilizes a self-validating framework to ensure compliance at every step.

Step 1: Solvent Vehicle Characterization & Compatibility Check

  • Action: Identify the primary solvent used to dissolve the Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate.

  • Causality: The solvent dictates the RCRA waste stream and the required container material.

  • Validation Checkpoint: Cross-reference the solvent with the lab's waste log. Confirm the pH of the waste mixture is between 5.0 and 9.0 to prevent unintended phenol generation via carbamate hydrolysis.

Step 2: Primary Containment Transfer

  • Action: Transfer liquid waste into a High-Density Polyethylene (HDPE) carboy using a closed-funnel system inside a certified fume hood.

  • Causality: HDPE resists degradation from organic solvents and prevents the leaching that can occur with standard low-density plastics when exposed to lipophilic compounds.

Step 3: RCRA Labeling & Logging

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Log the contents as: "Non-Halogenated Organic Waste - Contains Piperidine Carbamate Derivatives (or Halogenated, if applicable)."

  • Causality: EPA regulations require exact constituent logging from the moment of generation ("cradle-to-grave") to prevent incompatible chemical mixing at the downstream incineration facility.

Step 4: Final Decommissioning

  • Action: Once the carboy reaches 80% capacity, seal it, move it to the facility's designated Main Accumulation Area (MAA), and route it for high-temperature incineration (>1000°C).

  • Validation Checkpoint: Ensure the cap is tightly secured and the secondary containment bin is free of residual liquid before transport.

Spill Response & Chemical Decontamination Workflow

In the event of an accidental release, standard aqueous cleaning will fail due to the compound's high lipophilicity. Follow this targeted workflow, adapted from [3].

Step 1: Isolation & PPE Escalation

  • Action: Evacuate the immediate 1-meter radius. Don double nitrile gloves, safety goggles, and a splash-resistant lab coat.

  • Causality: The lipophilic nature of the 3-methylbutyl and phenyl groups allows the molecule to rapidly penetrate compromised skin barriers. Double-gloving ensures a sterile inner layer if the outer layer is breached.

Step 2: Primary Absorption

  • Action: Apply an inert, amorphous silicate absorbent (e.g., vermiculite or diatomaceous earth) to the spill perimeter, working inward.

  • Causality: Inert absorbents physically trap the compound without risking exothermic reactions that could occur if reactive chemical neutralizers were mistakenly applied to the carbamate.

  • Validation Checkpoint: Visually confirm all liquid is bound into a dry, solid matrix before sweeping.

Step 3: Solvent-Assisted Surface Decontamination

  • Action: Wipe the contaminated surface with pads soaked in Isopropanol (IPA) , followed by a final wipe with mild aqueous detergent.

  • Causality: Water alone will bead up and fail to dissolve this lipophilic carbamate. IPA provides the exact polarity match needed to lift the compound from the benchtop, while the subsequent detergent wipe removes any residual IPA and trace organics.

Step 4: Solid Waste Routing

  • Action: Place all contaminated vermiculite and IPA pads into a thick, transparent secondary containment bag. Label as "Hazardous Solid Waste - Combustible" and route for incineration.

Disposal Routing Decision Matrix

The following logic tree dictates the operational routing for Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate waste streams.

G Start Waste Generation: Phenyl 4-(3-methylbutyl) piperidine-1-carboxylate CheckState Determine Physical State Start->CheckState Solid Solid Waste / Contaminated Consumables CheckState->Solid Liquid Liquid Solutions / Solvent Mixtures CheckState->Liquid SolidContainer Double-bagged Solid Waste Container Solid->SolidContainer CheckHalogen Are Halogenated Solvents Present? Liquid->CheckHalogen Halogenated Halogenated Waste Stream (Requires Scrubber Incineration) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Energy Recovery Incineration) CheckHalogen->NonHalogenated No RCRA RCRA Compliant Labeling & Logging Halogenated->RCRA NonHalogenated->RCRA SolidContainer->RCRA Incineration High-Temperature Incineration (>1000°C) RCRA->Incineration

Decision matrix for routing and disposal of Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate.

References

  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

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